6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-isochromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-2-1-6-4-12-5-9(11)8(6)3-7;/h1-3,9H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMZLVFQWJVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CO1)C=CC(=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672050 | |
| Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676134-73-9 | |
| Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride"
An In-depth Technical Guide to the Physicochemical Profile of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
Foreword: A Note on Scientific Diligence
Section 1: Core Molecular Identity
The starting point for any chemical investigation is the unambiguous identification of the molecule . All subsequent data relies on the certainty of this core identity.
Key Identifiers:
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 676134-73-9 | [1][2] |
| Molecular Formula | C₉H₁₁BrClNO | |
| Molecular Weight | 264.55 g/mol | [3] |
graph "Molecular_Structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Heterocyclic Ring O7 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.74,0!"]; C8 [label="CH₂", pos="1.74,-1!"]; C9 [label="CH", pos="0.87,-1.5!"]; // Substituents Br [label="Br", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1.74,1!"]; AmineHCl [label="NH₂·HCl", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.74,-2.2!"]; // Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- O7 -- C8 -- C9 -- C5; C2 -- Br; C9 -- AmineHCl;
}
Figure 1: 2D representation of this compound.
Section 2: Framework for Comprehensive Experimental Characterization
The utility of a chemical compound in a research setting is directly proportional to how well its properties are understood. The following protocols are presented as a self-validating system, where each step confirms the material's identity and quality before proceeding to the next measurement.
Structural Verification and Purity Assessment
Expertise & Experience: Before measuring any physical property, one must be absolutely certain of the molecular structure and its purity. An impurity can drastically alter results for melting point, solubility, and biological activity. This three-pronged approach—NMR for structure, MS for mass, and HPLC for purity—provides an unassailable foundation.
Protocol 2.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR is the gold standard for structural elucidation in organic chemistry. It provides atom-level connectivity information, confirming the precise arrangement of the isochromen core, the positions of the bromine and amine substituents, and the stereochemistry if applicable.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for their ability to dissolve polar hydrochloride salts).
-
Acquisition: On a spectrometer of at least 400 MHz, acquire a ¹H NMR spectrum, a ¹³C NMR spectrum, and consider 2D experiments like COSY and HSQC for unambiguous assignment.
-
Analysis:
-
¹H NMR: Expect to see distinct signals for the aromatic protons, the benzylic protons adjacent to the oxygen and amine, and the diastereotopic methylene protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Expect to see 9 distinct carbon signals, with chemical shifts indicative of aromatic, aliphatic (C-O, C-N), and brominated carbon atoms.
-
-
Protocol 2.1.2: High-Resolution Mass Spectrometry (HRMS)
-
Causality: While NMR confirms the proton and carbon skeleton, HRMS provides the exact elemental composition. This is a critical cross-validation step that confirms the molecular formula by measuring the mass-to-charge ratio to at least four decimal places.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Ionization: Utilize electrospray ionization (ESI) in positive mode, which is ideal for protonating the amine group to generate the [M+H]⁺ ion.
-
Analysis: Analyze the sample using a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Validation: The measured exact mass should match the theoretical exact mass of the C₉H₁₁BrNOH⁺ ion within a 5 ppm error margin. The isotopic pattern, particularly the characteristic M and M+2 peaks for bromine, must also be observed.
-
Protocol 2.1.3: High-Performance Liquid Chromatography (HPLC)
-
Causality: Purity is not a suggestion; it is a prerequisite. HPLC with UV detection is the standard method for quantifying the purity of small organic molecules, separating the target compound from any starting materials, by-products, or degradation products.
-
Methodology:
-
System Setup: Employ a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient system of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to ensure good peak shape for the amine. A typical gradient might run from 5% B to 95% B over 20 minutes.
-
Detection: Use a UV-Vis detector set to a wavelength where the aromatic ring has strong absorbance (e.g., 220 nm and 265 nm).
-
Quantification: Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. For use in sensitive assays, a purity of >98% is often required.
-
Figure 2: A self-validating workflow for compound characterization.
Determination of Core Physicochemical Properties
Expertise & Experience: With a validated, pure compound, we can now measure the properties that dictate its behavior. Solubility governs how the compound can be formulated and used in biological assays, while the melting point is a reliable indicator of purity and lattice energy. The pKa is critical for predicting ionization state at physiological pH.
Protocol 2.2.1: Aqueous Solubility Profile
-
Causality: Solubility is a master variable in drug development. Poor aqueous solubility can terminate a project. As a hydrochloride salt, this compound is expected to have some water solubility, but it must be quantified, especially as a function of pH.
-
Methodology (Shake-Flask Method):
-
Preparation: Prepare buffered solutions at relevant pH values (e.g., pH 2.0, pH 6.8, pH 7.4).
-
Incubation: Add an excess of the solid compound to each buffer in a sealed vial. Agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it, and determine the concentration using a pre-validated HPLC-UV method against a calibration curve.
-
Protocol 2.2.2: Melting Point Determination
-
Causality: The melting point is a fundamental physical property. A sharp melting range is a classic indicator of high purity, while a broad or depressed range suggests the presence of impurities.
-
Methodology (Differential Scanning Calorimetry - DSC):
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and seal it.
-
Analysis: Place the pan in the DSC instrument alongside an empty reference pan. Heat at a controlled rate (e.g., 10 °C/min).
-
Determination: The melting point is determined as the onset temperature of the endothermic melting peak.
-
Section 3: Safety, Handling, and Storage
Trustworthiness: Proper handling ensures both user safety and compound integrity.
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid creating dust.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C, protected from light, is recommended.[6]
Section 4: Conclusion
This compound is a compound defined by its core molecular identifiers. This guide has established its identity through its IUPAC name, CAS number, and molecular formula. Crucially, it acknowledges the current absence of extensive public data and provides the authoritative experimental framework required to generate a comprehensive physicochemical profile. By adhering to the detailed protocols for structural verification, purity assessment, and property determination, researchers can build the necessary foundation of reliable data to confidently employ this molecule in their discovery and development programs.
References
-
Title: 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 676134-73-9 | this compound Source: Boroncore URL: [Link]
-
Title: 6-Bromo-3-chloro-4-oxohexanal | C6H8BrClO2 Source: PubChem, National Center for Biotechnology Information URL: [Link]
- Title: Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid Source: Google Patents URL
-
Title: Spectroscopic Analysis of Organic Compounds Source: Sem V (H) Course Material URL: [Link]
-
Title: 6-Bromo-3,4-dihydro-1H-isochromene Source: Chemsrc URL: [Link]
-
Title: 1-Aminomethyl-6-bromo-3-phenyl-isochroman-5-ol; hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: this compound manufacturers and suppliers Source: LookChem URL: [Link]
Sources
- 1. 676134-73-9 | this compound | Boroncore [boroncore.com]
- 2. 676134-73-9|this compound|Shanghai Scochem Technology Co., Ltd [scochem.com]
- 3. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C9H11BrClNO | CID 45792217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 6-Bromo-3,4-dihydro-1H-isochromene | CAS#:182949-90-2 | Chemsrc [chemsrc.com]
- 6. 6-Bromo-1,3-dihydroisobenzofuran-4-amine | 220513-72-4 [sigmaaldrich.com]
An In-Depth Technical Guide to 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride (CAS Number: 676134-73-9), a key heterocyclic amine intermediate in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and outlines a plausible synthetic pathway based on established chemical principles. Furthermore, it explores the potential applications of this compound in the development of novel therapeutics, supported by an understanding of the pharmacological significance of the isochroman scaffold. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.
Introduction: The Significance of the Isochroman Scaffold
The isochroman core, a bicyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities. The incorporation of an amine functionality, particularly at the 4-position, introduces a basic center that can engage in crucial hydrogen bonding interactions with biological targets. The addition of a bromine atom at the 6-position offers a strategic handle for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Chemical Identity and Properties
CAS Number: 676134-73-9[1][2][3][4]
Synonyms:
-
6-Bromoisochroman-4-amine hydrochloride
-
4-Amino-6-bromoisochroman hydrochloride
-
6-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride[4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrClNO | [2] |
| Molecular Weight | 264.55 g/mol | [2] |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | Typically ≥99% (commercial grade) | [1] |
| Storage | Store in a cool, dry, well-ventilated area | General laboratory practice |
Synthesis and Characterization
Conceptual Synthetic Workflow
The synthesis would likely commence from a readily available substituted phenylethanol derivative, followed by cyclization to form the isochroman ring, and subsequent functional group manipulations to introduce the amine at the 4-position.
Caption: Conceptual workflow for the synthesis of this compound.
Postulated Synthesis Protocol
Step 1: Synthesis of 6-Bromoisochroman-4-one
A potential starting material, a derivative of 2-(4-bromophenyl)ethanol, could be reacted with formaldehyde and an acid catalyst to facilitate a Pictet-Spengler type cyclization, or a related electrophilic aromatic substitution, to yield the isochromanone core.
Step 2: Oximation or Reductive Amination
The ketone at the 4-position of 6-bromoisochroman-4-one can be converted to an oxime using hydroxylamine hydrochloride. Subsequent reduction of the oxime, for instance with lithium aluminum hydride or catalytic hydrogenation, would yield the desired 4-amino-6-bromoisochroman. Alternatively, direct reductive amination of the ketone with a suitable ammonia source and a reducing agent like sodium cyanoborohydride could also be employed.
Step 3: Hydrochloride Salt Formation
The free base, 6-bromo-3,4-dihydro-1H-isochromen-4-amine, can be dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt. The resulting solid would then be collected by filtration and dried.
Characterization
The structure and purity of the synthesized compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the successful formation of the isochroman ring system and the presence of the amine and bromo-substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern consistent with the target structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the aromatic C-H bonds.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The bromine atom at the 6-position provides a versatile handle for introducing a wide range of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the structure-activity relationship (SAR). The amine group at the 4-position can be further functionalized to modulate the compound's properties or to interact with specific biological targets.
Potential Therapeutic Areas
While specific biological activities for this exact compound are not extensively documented in the public domain, the isochroman and related chroman scaffolds have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Chromene derivatives have been explored as potential anticancer agents, with some showing inhibitory activity against enzymes like topoisomerase.
-
Antimicrobial Agents: The chromene nucleus is found in compounds with antibacterial and antifungal properties.
-
Neurological Disorders: The structural motifs present in this compound are of interest in the design of ligands for central nervous system targets.
Role as a Building Block in Library Synthesis
The primary utility of this compound for drug discovery lies in its role as a versatile intermediate for the creation of compound libraries. The strategic placement of the bromo and amino functionalities allows for a divergent synthetic approach, enabling the rapid generation of a diverse set of analogs for high-throughput screening.
Caption: Role of the title compound as a scaffold for library synthesis.
Safety and Handling
Given the presence of a bromo-aromatic system and an amine hydrochloride, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not universally available, general precautions for similar chemical classes should be followed.
Hazard Identification
Based on structurally similar compounds, potential hazards may include:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique structural features, including the isochroman core, a reactive amine, and a modifiable bromine substituent, make it an attractive starting point for the synthesis of novel bioactive molecules. While further research is needed to fully elucidate its pharmacological profile, its utility as a scaffold for the creation of diverse chemical libraries is clear. Adherence to proper safety protocols is essential when handling this compound.
References
-
Boroncore. (n.d.). 676134-73-9 | this compound. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Spectroscopic Characterization of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction and Molecular Overview
6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride is a heterocyclic compound belonging to the isochroman class of molecules.[3][4] Isochroman scaffolds are prevalent in a variety of natural products and pharmacologically active molecules, making their synthesis and characterization a topic of significant interest in medicinal chemistry.[1][3] The subject molecule is characterized by a dihydro-1H-isochromen core, substituted with a bromine atom on the aromatic ring at position 6 and an amine group at the chiral center, C4. It is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
Accurate structural confirmation is the bedrock of any chemical research or drug development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for unequivocally determining the molecular structure and purity of synthesized compounds.[1][2] This guide offers a detailed examination of the expected spectral data for this compound and outlines the standard methodologies for their acquisition and interpretation.
Molecular Structure:
-
Chemical Formula: C₉H₁₁BrClNO
-
Molecular Weight: 264.55 g/mol
-
CAS Number: 676134-73-9
Figure 1. Chemical Structure of this compound.
Spectroscopic Characterization Workflow
A multi-technique approach is essential for unambiguous structural elucidation. The following workflow outlines a logical sequence for analyzing a sample of this compound.
Caption: A typical workflow for the comprehensive spectroscopic analysis of a synthetic compound.
¹H NMR Spectroscopy: Proton Environment Analysis
Principle & Rationale: ¹H NMR spectroscopy provides the most detailed information about the number, connectivity, and chemical environment of protons in a molecule. For this compound, it is crucial for confirming the substitution pattern on the aromatic ring, the structure of the aliphatic portion of the isochroman ring, and the presence of the amine group. The hydrochloride form means the amine protons (-NH₃⁺) are expected to be visible and may show coupling to the adjacent C4 proton.
Experimental Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes hydrochloride salts and allows for the observation of exchangeable N-H protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (signal averaging to improve signal-to-noise)
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the molecule.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | - | 3H |
| H-5 | ~7.50 | Doublet | J ≈ 2.0 Hz | 1H |
| H-7 | ~7.45 | Doublet of Doublets | J ≈ 8.4, 2.0 Hz | 1H |
| H-8 | ~7.00 | Doublet | J ≈ 8.4 Hz | 1H |
| H-1 (axial/equatorial) | 4.8 - 5.0 | Multiplet | - | 2H |
| H-4 (methine) | ~4.50 | Multiplet | - | 1H |
| H-3 (axial/equatorial) | 3.0 - 3.4 | Multiplet | - | 2H |
Interpretation:
-
Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-8, being ortho to the electron-donating oxygen, is expected to be the most upfield. H-5, being adjacent to the bromine, will likely appear as a doublet with a small meta-coupling constant. H-7 will be a doublet of doublets, coupled to both H-8 (ortho-coupling, ~8.4 Hz) and H-5 (meta-coupling, ~2.0 Hz).
-
Benzylic/Acetal Protons (δ 4.5-5.0 ppm): The two protons at the C1 position (H-1) are diastereotopic and adjacent to the ring oxygen, resulting in a downfield shift. They will likely appear as a complex multiplet or two separate doublets of doublets due to geminal and vicinal coupling. The proton at C4 (H-4) is also shifted downfield due to the adjacent oxygen and nitrogen atoms.
-
Aliphatic Protons (δ 3.0-3.4 ppm): The C3 methylene protons (H-3) are diastereotopic and will show complex splitting due to geminal coupling and vicinal coupling to the C4 proton.
-
Amine Protons (δ 8.5-9.5 ppm): As a hydrochloride salt in DMSO-d₆, the three amine protons (-NH₃⁺) are expected to appear as a broad singlet at a significantly downfield chemical shift.
Caption: Predicted ¹H NMR structural assignments for the molecule.
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
Principle & Rationale: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. It is used to confirm the number of unique carbons and to identify the presence of key functional groups (aromatic, aliphatic, etc.), complementing the data from ¹H NMR.
Experimental Protocol
The sample prepared for ¹H NMR can be used directly. The experiment is typically run using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
| C-4a | ~135 |
| C-8a | ~132 |
| C-7 | ~131 |
| C-5 | ~129 |
| C-8 | ~120 |
| C-6 | ~118 |
| C-1 | ~68 |
| C-4 | ~48 |
| C-3 | ~35 |
Interpretation:
-
Aromatic Carbons (δ 118-135 ppm): Six distinct signals are expected in the aromatic region. The carbon bearing the bromine (C-6) and the carbon ortho to the oxygen (C-8) are expected to be the most shielded (upfield). The quaternary carbons (C-4a, C-8a) will be shifted further downfield.[5]
-
Aliphatic Carbons (δ 35-70 ppm): Three signals are expected. The C-1 carbon, being attached to oxygen, will be the most deshielded (~68 ppm). The C-4 carbon, attached to nitrogen, will appear around 48 ppm, and the C-3 methylene carbon will be the most upfield signal at ~35 ppm.
Mass Spectrometry: Molecular Weight and Fragmentation
Principle & Rationale: Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound, which is one of the most critical pieces of data for confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like hydrochloride salts. The resulting fragmentation pattern can also provide valuable structural information.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An ESI mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500.
Predicted Mass Spectrum Data
-
Molecular Ion: The free base has a molecular formula of C₉H₁₀BrNO. The protonated molecule [M+H]⁺ would be C₉H₁₁BrNO⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic isotopic pattern will be observed for all bromine-containing fragments.
-
[M+H]⁺ (for ⁷⁹Br): m/z ≈ 227.99
-
[M+H]⁺ (for ⁸¹Br): m/z ≈ 229.99
-
These two peaks should appear with an approximate 1:1 intensity ratio.
-
-
Key Fragments: The molecule may fragment through characteristic pathways, such as the loss of ammonia or cleavage of the dihydro-isochromen ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
An In-Depth Technical Guide to the Molecular Structure and Properties of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into its molecular architecture, physicochemical properties, and potential synthetic pathways, offering insights grounded in established chemical principles.
Molecular Structure and Chemical Identity
This compound is a bicyclic organic compound featuring an isochroman core. The structure is characterized by a bromine atom substituted at the 6-position of the aromatic ring and an amine group at the 4-position of the dihydropyran ring. It is typically supplied as a hydrochloride salt to enhance its stability and solubility in aqueous media.
The core structure, isochroman, is a benzopyran derivative where the oxygen heteroatom is at the 2-position of the pyran ring. This scaffold is found in a variety of biologically active natural products and synthetic compounds, suggesting its potential as a pharmacophore.
Structural Representation
The two-dimensional and three-dimensional structures of the parent amine are crucial for understanding its chemical behavior and interactions with biological targets.
Caption: Hypothetical synthetic workflow for the target molecule.
Spectroscopic Characterization (Predicted)
The definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their coupling patterns revealing their relative positions. The protons on the dihydropyran ring would appear as multiplets in the aliphatic region. The benzylic protons adjacent to the oxygen and the methine proton at the amine-bearing carbon would likely be deshielded.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine would be in the aromatic region, and its chemical shift would be influenced by the halogen's electronegativity. The carbons of the dihydropyran ring would appear in the upfield region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the amine group and cleavage of the dihydropyran ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (as the hydrochloride salt, these would be broad), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and C-O stretching of the ether linkage.
Reactivity and Potential Applications
The molecular structure of this compound suggests several avenues for its reactivity and potential applications in drug discovery.
Chemical Reactivity
The primary amine group is a key reactive site, capable of undergoing a variety of chemical transformations such as acylation, alkylation, and arylation to generate a library of derivatives for structure-activity relationship (SAR) studies. The bromine atom on the aromatic ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to probe the chemical space around the isochroman core.
Potential Pharmacological Significance
The isochroman scaffold is present in compounds with a wide range of biological activities. [1]Analogs of 3,4-dihydro-1H-isochromen-4-amine have been investigated for various therapeutic targets. A particularly relevant area of research for this class of compounds is the inhibition of neuronal nitric oxide synthase (nNOS). [2][3]Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of several neurodegenerative disorders, and selective inhibitors of nNOS are therefore of significant therapeutic interest.
The presence of the amine group allows for key interactions with the active site of enzymes, while the brominated aromatic ring can be exploited for further chemical modifications to enhance potency and selectivity.
Caption: Logical relationships of the core molecule to potential applications.
Conclusion and Future Directions
This compound represents a valuable chemical entity with significant potential for further investigation in the field of medicinal chemistry. Its structural features, particularly the isochroman core and the strategically placed amine and bromo substituents, make it an attractive starting point for the design and synthesis of novel therapeutic agents.
Future research should focus on the development and publication of a robust and scalable synthetic route to this compound. Detailed experimental characterization, including high-resolution spectroscopic analysis and single-crystal X-ray diffraction, is essential to unequivocally confirm its structure. Furthermore, comprehensive biological evaluation of this compound and a library of its derivatives against a panel of relevant targets, including nNOS, is warranted to fully elucidate its therapeutic potential.
References
-
PubMed. Structures, biogenesis, and biological activities of pyrano[4,3-c]isochromen-4-one derivatives from the Fungus Phellinus igniarius. [Link]
- Google Patents.
- Google Patents. Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
-
Google Patents. (12) United States Patent. [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
PubChem. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. [Link]
-
PubChem. cis-3-(Fluoromethyl)isochroman-4-amine. [Link]
-
PubChem. trans-8-Methoxy-3-methyl-isochroman-4-amine. [Link]
-
PMC. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. [Link]
-
NIH. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. [Link]
Sources
- 1. Structures, biogenesis, and biological activities of pyrano[4,3-c]isochromen-4-one derivatives from the Fungus Phellinus igniarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
"solubility of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride in organic solvents"
An In-depth Technical Guide to the Solubility of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride in Organic Solvents
Introduction
This compound is a complex heterocyclic amine salt with potential applications in pharmaceutical research and development. As with any bioactive compound, understanding its solubility profile is a critical first step in its formulation into a viable drug product. The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate, which in turn significantly influences its bioavailability. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals who are working with this or structurally related compounds.
Physicochemical Properties and Theoretical Solubility Considerations
The solubility of a compound is governed by its physicochemical properties and the nature of the solvent. This compound is an amine salt, which means it is the product of a reaction between a basic amine and hydrochloric acid.[1] This salt formation generally increases the polarity of the molecule and enhances its solubility in polar solvents, particularly water.[2][3]
The structure of this compound includes a bulky, relatively non-polar brominated isochroman ring system and a highly polar primary amine hydrochloride group. This amphipathic nature suggests that its solubility in organic solvents will be a nuanced interplay of "like dissolves like" principles.[4] Polar organic solvents, especially those capable of hydrogen bonding, are expected to be more effective at solvating the compound than non-polar hydrocarbon solvents.
Experimental Determination of Solubility
A systematic approach is necessary to determine the solubility of this compound in various organic solvents. The following sections outline established protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
A preliminary qualitative assessment can efficiently screen a range of solvents to identify promising candidates for more rigorous quantitative analysis.
Protocol for Qualitative Solubility Testing:
-
Preparation: Dispense a small, accurately weighed amount (e.g., 5-10 mg) of this compound into a series of small, clean glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different organic solvent. A suggested list of solvents to screen, covering a range of polarities, is provided in the table below.
-
Mixing: Vigorously agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).[8]
-
Observation: Visually inspect each vial for the presence of undissolved solid.
-
Classification: Classify the solubility as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some, but not all, of the solid has dissolved.
-
Insoluble: The solid appears largely undissolved.[4]
-
-
Heating: For vials where the compound is partially soluble or insoluble, gently warm the mixture to a higher temperature (e.g., 50 °C) to assess the effect of temperature on solubility.[9] Note any changes in solubility.
Diagram of the Qualitative Solubility Workflow:
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination: The Shake-Flask Method
For a precise measurement of solubility, the equilibrium or thermodynamic shake-flask method is considered the gold standard.[10] This method determines the concentration of a saturated solution in equilibrium with the solid drug.
Protocol for the Shake-Flask Method:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Diagram of the Quantitative Solubility (Shake-Flask) Workflow:
Sources
- 1. quora.com [quora.com]
- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. education.com [education.com]
- 5. guidechem.com [guidechem.com]
- 6. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C9H11BrClNO | CID 45792217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Notes & Protocols: 6-Bromo-3,4-dihydro-1H-isochromen-4-amine Hydrochloride as a Versatile Scaffold in Organic Synthesis
Introduction
6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride is a bifunctional synthetic building block of significant interest to the medicinal chemistry and drug development communities. Its structure incorporates a dihydroisochromen core, a privileged scaffold in various biologically active compounds, with two distinct, orthogonally reactive functional handles: an aryl bromide at the C-6 position and a primary amine at the C-4 position. This unique arrangement allows for sequential or directed chemical modifications, making it an ideal starting point for the construction of diverse molecular libraries aimed at exploring new chemical space in drug discovery.
While direct literature detailing extensive applications of this specific hydrochloride salt is emerging, its synthetic potential can be confidently extrapolated from well-established transformations on analogous bromo-substituted heterocycles and primary amines. This guide provides researchers with a technical overview of its properties, highlights its strategic value, and presents detailed, field-proven protocols for its derivatization, grounded in authoritative chemical principles.
Physicochemical Properties and Safe Handling
Accurate characterization and safe handling are prerequisites for successful synthesis. The fundamental properties of this compound are summarized below.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 676134-73-9 | [1][2] |
| Molecular Formula | C₉H₁₁BrClNO | |
| Molecular Weight | 264.55 g/mol | [3] |
| Appearance | Typically an off-white to light grey solid | [4] |
| Synonyms | 6-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride; 6-Bromoisochroman-4-amine hydrochloride |[2] |
Safety & Handling Precautions: As a laboratory chemical, this compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.[5] Based on available safety data sheets for this and structurally related compounds, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6]
-
Respiratory Protection: Avoid breathing dust. If dust formation is likely, use a NIOSH-approved respirator.[4][6]
-
Contact Avoidance: Avoid contact with skin and eyes. The compound is classified as a skin and eye irritant.[4] In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
The Strategic Value in Synthesis: A Bifunctional Scaffold
The synthetic utility of this molecule stems from its two primary reactive sites. The C-Br bond is a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The primary amine is a versatile nucleophile, readily participating in acylation, sulfonylation, alkylation, and reductive amination reactions.
This orthogonality allows for a modular approach to library synthesis. One can either protect the amine and functionalize the aryl bromide first, or vice-versa, providing precise control over the synthetic route.
Caption: Key reactive sites on the 6-bromo-isochromen-4-amine scaffold.
Synthetic Protocols & Methodologies
The following protocols are exemplary and grounded in established, high-yield transformations reported for analogous substrates. Researchers should consider small-scale trials to optimize conditions for this specific molecule.
Reactions at the Aryl Bromide Position (C-6)
For these reactions, it is often advantageous to first protect the primary amine to prevent unwanted side reactions, such as N-arylation in palladium-catalyzed couplings. A standard Boc-protection (di-tert-butyl dicarbonate, a mild base like triethylamine in DCM) is recommended, followed by deprotection with an acid (e.g., TFA in DCM or HCl in dioxane) after the C-C or C-N bond is formed.
Protocol 3.1.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
-
Rationale & Causality: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. It relies on a palladium catalyst to couple the aryl bromide with a boronic acid or ester. The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid species. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination.
-
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
-
Step-by-Step Protocol (Exemplary):
-
To a reaction vial, add Boc-protected 6-bromo-3,4-dihydro-1H-isochromen-4-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium carbonate (2.0-3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Place the vial in a preheated oil bath or heating block at 90 °C and stir for 4-12 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the coupled product.
-
(Optional) Deprotect the Boc group using 4M HCl in dioxane at room temperature to yield the final amine.
-
Reactions at the Amine Position (C-4)
These reactions leverage the nucleophilicity of the primary amine. The hydrochloride salt must first be neutralized by treatment with a base (e.g., triethylamine, DIPEA, or aqueous NaHCO₃) to liberate the free amine for reaction.
Protocol 3.2.1: N-Sulfonylation for Sulfonamide Synthesis
-
Rationale & Causality: Sulfonamides are a cornerstone of medicinal chemistry. This reaction proceeds via nucleophilic attack of the free amine on the electrophilic sulfur atom of a sulfonyl chloride. A non-nucleophilic base (a "proton sponge") is required to quench the HCl generated during the reaction, driving it to completion.[7]
-
Step-by-Step Protocol (Exemplary):
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add a tertiary amine base, such as triethylamine (2.2 eq) or DIPEA (2.2 eq), and stir for 10-15 minutes at room temperature to form the free amine in situ.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq) dropwise as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.
-
Protocol 3.2.2: Reductive Amination for N-Alkylation
-
Rationale & Causality: Reductive amination is a powerful method for forming C-N bonds by converting a primary amine into a secondary or tertiary amine.[8] The reaction first involves the formation of an imine (or enamine) intermediate between the amine and a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a mild, selective reducing agent, typically a borohydride species like sodium triacetoxyborohydride (STAB), which is gentle enough not to reduce the starting carbonyl compound.[8]
-
Workflow Diagram:
Caption: General workflow for a reductive amination reaction.
-
Step-by-Step Protocol (Exemplary):
-
To a flask, add the free amine of 6-bromo-3,4-dihydro-1H-isochromen-4-amine (1.0 eq), the desired aldehyde or ketone (1.1 eq), and an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 5-10 minutes.
-
Continue stirring at room temperature for 2-24 hours until the starting amine is consumed, as monitored by LC-MS.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the N-alkylated product.
-
Conclusion
This compound is a high-potential building block for synthetic and medicinal chemistry. Its dual reactive centers—the aryl bromide amenable to palladium catalysis and the nucleophilic primary amine—provide a robust platform for rapid analogue synthesis and library generation. The protocols outlined in this guide, based on reliable and well-understood organic transformations, serve as a validated starting point for researchers to unlock the full synthetic potential of this versatile scaffold.
References
A complete list of sources is provided below for verification and further reading.
-
PubChem. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. [Link]
-
Boroncore. 676134-73-9 | this compound. [Link]
-
Wang, W. et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
Wang, W. et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Reddy, T. J. et al. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
-
Theodossis, A. et al. (2014). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry. [Link]
-
Cruz, A. C. et al. (2022). Palladium-catalyzed dearomative 1,4-hydroamination. Tetrahedron. [Link]
-
Chad's Prep. (2021). Synthesis of Amines | Organic Chemistry. YouTube. [Link]
-
PharmaCompass. This compound manufacturers and suppliers. [Link]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
ResearchGate. Palladium-catalyzed aromatic C-H alkylation of 1-naphthylamines with dichloroalkanes and the application in fused polycyclic amine synthesis. [Link]
-
Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. [Link]
Sources
- 1. 676134-73-9|this compound|Shanghai Scochem Technology Co., Ltd [scochem.com]
- 2. 676134-73-9 | this compound | Boroncore [boroncore.com]
- 3. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C9H11BrClNO | CID 45792217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Synthetic Diversification of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine
Introduction: The Strategic Value of the Isochromen-4-amine Scaffold
The 3,4-dihydro-1H-isochromen-4-amine core is a privileged heterocyclic scaffold found in a range of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for library synthesis in drug discovery. The specific starting material, 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride, offers two orthogonal points for chemical diversification: a reactive aryl bromide (C6-position) amenable to modern cross-coupling chemistry, and a primary amine (C4-position) that can be readily functionalized.
This guide provides an in-depth exploration of synthetic strategies to leverage these reactive handles. We will move beyond simple procedural lists to discuss the rationale behind catalyst selection, reaction conditions, and potential challenges, such as the inherent reactivity of the free amine group in palladium-catalyzed reactions. The protocols described herein are adapted from established, robust methodologies for analogous systems and are designed to serve as a validated starting point for further optimization.
Part 1: Strategic Overview of Synthetic Diversification
The primary synthetic challenge when working with this substrate is managing the two reactive sites. The primary amine can act as a ligand for the palladium catalyst, potentially inhibiting or poisoning the catalytic cycle in cross-coupling reactions. Therefore, a key strategic decision is whether to:
-
Directly couple the aryl bromide, relying on specific ligand systems that are less susceptible to amine coordination.
-
Protect the amine (e.g., as a Boc-carbamate), perform the cross-coupling, and subsequently deprotect to reveal the amine for further derivatization.
The protection strategy is generally more robust and recommended for achieving higher yields and cleaner reaction profiles, especially during the initial exploration of reaction conditions.
Caption: Recommended synthetic workflow for diversifying the starting material.
Part 2: Palladium-Catalyzed Cross-Coupling Protocols
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, making them ideal for modifying the C6-bromo position.[1] The following protocols assume the use of the N-Boc protected starting material for optimal results.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between the aryl bromide and an organoboron compound.[2] Its mild conditions and tolerance for various functional groups make it a first-choice reaction for library synthesis.[3]
Sources
Application Notes and Protocols for the Derivatization of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride in Drug Discovery
Introduction: The Isochroman Scaffold as a Privileged Structure in Medicinal Chemistry
The isochroman core is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3] The specific scaffold, 6-Bromo-3,4-dihydro-1H-isochromen-4-amine, presents two key points for chemical modification: a primary amine at the 4-position and a bromine atom on the aromatic ring at the 6-position. This dual functionality allows for a diverse range of derivatization strategies, enabling the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[1] This document provides detailed protocols for the derivatization of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride, offering researchers a practical guide to synthesizing compound libraries for drug discovery programs.
Strategic Derivatization Workflow
The derivatization of the parent compound can be systematically approached by targeting either the primary amine or the aryl bromide. The following workflow outlines the key strategies detailed in this application note.
Caption: Overall workflow for the derivatization of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine.
Part 1: Derivatization of the Primary Amine
The primary amine at the 4-position is a versatile handle for introducing a wide range of functional groups through well-established reactions.
N-Acylation: Formation of Amide Bonds
N-acylation is a robust method for forming amide bonds, which are prevalent in many marketed drugs.[4] This reaction involves treating the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.
Rationale: The choice of the acylating agent allows for the introduction of various substituents, enabling the modulation of properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. A base is typically required to neutralize the acidic byproduct generated during the reaction.[5]
Caption: Reaction scheme for the N-acylation of the primary amine.
Protocol: General Procedure for N-Acylation using Acyl Chlorides
| Reagent/Parameter | Quantity/Condition | Notes |
| Starting Material | 1.0 eq | 6-Bromo-3,4-dihydro-1H-isochromen-4-amine HCl |
| Acyl Chloride | 1.1 eq | Varies based on desired substituent |
| Base (e.g., Et3N) | 2.2 eq | To neutralize both HCl salt and reaction byproduct |
| Solvent | Anhydrous DCM | Approx. 0.1 M concentration |
| Temperature | 0 °C to room temp. | Control of exotherm |
| Reaction Time | 1-4 hours | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (Et3N, 2.2 eq) and stir the mixture for 10 minutes at room temperature to liberate the free amine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5][6]
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds and converting the primary amine into a secondary amine by reacting it with an aldehyde or ketone in the presence of a reducing agent.[7]
Rationale: This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[7][8] Sodium triacetoxyborohydride (STAB) is a commonly used mild reducing agent that is selective for the iminium ion over the carbonyl starting material.[9]
Caption: Reaction scheme for the reductive amination of the primary amine.
Protocol: General Procedure for Reductive Amination
| Reagent/Parameter | Quantity/Condition | Notes |
| Starting Material | 1.0 eq | 6-Bromo-3,4-dihydro-1H-isochromen-4-amine HCl |
| Triethylamine | 1.1 eq | To liberate the free amine |
| Aldehyde/Ketone | 1.2 eq | Varies based on desired substituent |
| NaBH(OAc)3 (STAB) | 1.5 eq | Mild reducing agent |
| Solvent | 1,2-Dichloroethane (DCE) | Approx. 0.1 M concentration |
| Temperature | Room temperature | Mild conditions |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[9]
Part 2: Derivatization of the Aryl Bromide
The bromine atom at the 6-position provides an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.
Buchwald-Hartwig Amination: Formation of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[10][11] This reaction is highly versatile and can be used to couple the aryl bromide with a wide range of primary and secondary amines.
Rationale: This reaction enables the introduction of diverse amine functionalities directly onto the aromatic ring, which can significantly impact the pharmacological profile of the molecule. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.[12]
Caption: Reaction scheme for the Buchwald-Hartwig amination of the aryl bromide.
Protocol: General Procedure for Buchwald-Hartwig Amination
Note: The primary amine of the starting material should be protected (e.g., as a Boc-carbamate) prior to this reaction to prevent self-coupling or reaction with the palladium catalyst.
| Reagent/Parameter | Quantity/Condition | Notes |
| N-Boc-protected Starting Material | 1.0 eq | Prepared via standard procedures |
| Amine | 1.2 eq | Varies based on desired substituent |
| Pd2(dba)3 | 2 mol % | Palladium source |
| XPhos | 4 mol % | Ligand |
| NaOtBu | 1.4 eq | Strong, non-nucleophilic base |
| Solvent | Anhydrous Toluene | Approx. 0.1 M concentration |
| Temperature | 100 °C | Requires heating |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube, combine the N-Boc-protected 6-bromo-isochroman-4-amine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Add Pd2(dba)3 (2 mol %) and XPhos (4 mol %).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the final di-amine product.[10][13]
Part 3: Purification and Characterization
Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized derivatives for subsequent biological evaluation.[14][15][16]
Purification
-
Flash Column Chromatography: The primary method for purifying the synthesized compounds. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.[17]
-
Preparative HPLC: For compounds that are difficult to separate by column chromatography or for achieving higher purity, reversed-phase preparative HPLC is recommended.[17][18]
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized derivatives. The appearance of new signals corresponding to the added functionality and shifts in the signals of the parent molecule provide evidence of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new compounds. LC-MS is an invaluable tool for monitoring reaction progress and confirming the mass of the product in crude reaction mixtures.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. An analytical reversed-phase column with a water/acetonitrile or water/methanol gradient is commonly employed.[15]
Conclusion
The this compound scaffold offers a wealth of opportunities for derivatization in the pursuit of novel drug candidates. The protocols outlined in this application note for N-acylation, reductive amination, and Buchwald-Hartwig amination provide a solid foundation for researchers to synthesize diverse libraries of compounds. By systematically exploring the chemical space around this privileged core, new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties can be discovered.
References
-
Gao, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 112968. Available from: [Link]
-
Singh, U., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2874. Available from: [Link]
-
Karimi, B., & Gholinejad, M. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 77(1), 1-8. Available from: [Link]
-
Request PDF. Research progress in biological activities of isochroman derivatives. Available from: [Link]
-
Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Available from: [Link]
-
Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. Available from: [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available from: [Link]
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11629-11633. Available from: [Link]
-
Lakshminarayana, N., et al. (2009). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry, 44(8), 3147-3157. Available from: [Link]
-
ResearchGate. Preparation of N-acylated amines. Available from: [Link]
-
Dong, M. W. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International, 35(8), 16-23. Available from: [Link]
-
Jana, A., & Maji, T. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10836–10851. Available from: [Link]
-
Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10864. Available from: [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available from: [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]
-
NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
Sources
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. seed.nih.gov [seed.nih.gov]
- 17. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 18. Small Molecule Drugs [dupont.com]
Application Note & Protocols: Strategic N-Acylation of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
Introduction: The Central Role of Amide Bond Formation
N-acylation is a cornerstone transformation in organic and medicinal chemistry, providing a robust and reliable method for the formation of amide bonds.[1][2] The amide functional group is a ubiquitous feature in a vast array of biologically active molecules, including approximately 25% of all marketed pharmaceuticals and two-thirds of drug candidates surveyed by leading pharmaceutical companies.[1] Its prevalence is due to its unique structural and electronic properties, conferring metabolic stability, hydrogen bonding capability, and conformational rigidity to molecular scaffolds.
This document provides a detailed guide to the N-acylation of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride, a key intermediate for building libraries of compounds based on the privileged isochroman scaffold. As this substrate is provided as a hydrochloride salt, careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base, is paramount for achieving high conversion and yield. We will explore two primary, field-proven protocols utilizing common acylating agents—an acyl chloride and an acid anhydride—and delve into the mechanistic rationale behind each experimental choice.
Reaction Principles & Mechanistic Overview
The N-acylation of a primary amine proceeds via a nucleophilic acyl substitution mechanism.[3][4] The fundamental process involves the attack of the nucleophilic amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent.
Key Mechanistic Steps:
-
Liberation of the Free Amine: The starting material is an amine hydrochloride salt. The amine is protonated and therefore non-nucleophilic. The first crucial step is the in-situ neutralization with a non-nucleophilic base to generate the free amine, which is the active nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free amine attacks the carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride), leading to the formation of a tetrahedral intermediate.[3][5]
-
Elimination of the Leaving Group: This high-energy intermediate rapidly collapses, reforming the carbonyl double bond and expelling the leaving group (chloride from an acyl chloride or a carboxylate from an anhydride).[6]
-
Deprotonation: A base removes the proton from the nitrogen atom, yielding the final, neutral amide product and a salt byproduct. In reactions with acyl chlorides, this base also serves to neutralize the HCl generated.[3]
The Role of 4-(Dimethylamino)pyridine (DMAP) Catalysis
For less reactive acylating agents like acid anhydrides, or with sterically hindered amines, the reaction can be significantly accelerated by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7][8] DMAP functions as a hyper-nucleophilic catalyst by first reacting with the anhydride to form a highly reactive N-acylpyridinium salt.[9] This intermediate is a much more potent acylating agent than the anhydride itself, dramatically increasing the rate of the subsequent reaction with the amine.[9]
Core Experimental Considerations: A Scientist's Guide
The success of an N-acylation reaction hinges on the judicious selection of reagents and conditions. The choices are not arbitrary but are dictated by the substrate's reactivity, stability, and the nature of the desired acyl group.
-
Choice of Acylating Agent:
-
Acyl Chlorides (R-COCl): These are highly reactive and generally provide high yields rapidly. However, they are often moisture-sensitive and produce stoichiometric amounts of corrosive hydrogen chloride (HCl), which must be scavenged by a base.[10][11]
-
Acid Anhydrides ((R-CO)₂O): These are less reactive than acyl chlorides but are often easier to handle and less sensitive to moisture. The byproduct is a carboxylic acid, which is less corrosive than HCl but still requires neutralization.[12][13] These reactions frequently benefit from DMAP catalysis.[7]
-
-
Choice of Base:
-
Stoichiometry is Critical: Since the starting material is a hydrochloride salt, at least one equivalent of base is required simply to liberate the free amine. When using an acyl chloride, an additional equivalent is needed to neutralize the HCl byproduct. Therefore, a minimum of two equivalents is standard practice.
-
Common Bases: Triethylamine (Et₃N) is a cost-effective and common choice. Diisopropylethylamine (DIPEA or Hünig's base) is sterically hindered and less nucleophilic, making it ideal for sensitive substrates where side reactions with the base are a concern. Pyridine can also be used, acting as both a base and a nucleophilic catalyst, though it is less potent than DMAP.[14]
-
-
Solvent Selection:
-
Anhydrous aprotic solvents are essential to prevent the hydrolysis of the acylating agent.[15]
-
Dichloromethane (DCM) is an excellent, general-purpose solvent that dissolves a wide range of organic compounds and reagents.
-
Tetrahydrofuran (THF) and Acetonitrile (MeCN) are also suitable alternatives.[12][16]
-
-
Temperature Control:
-
Acylation reactions, particularly with acyl chlorides, can be highly exothermic. It is standard practice to begin the reaction at a reduced temperature (e.g., 0 °C) during the addition of the acylating agent to maintain control and minimize potential side reactions.[3][17] The reaction is then typically allowed to warm to room temperature to ensure completion.
-
Visualized Reaction Scheme & Workflow
Caption: General reaction scheme for the N-acylation.
Caption: Standard experimental workflow for N-acylation.
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Acyl chlorides are corrosive and moisture-sensitive; handle with care under an inert atmosphere.
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol employs a highly reactive acyl chloride, which is efficient for most primary amines.
Materials:
-
This compound (1.0 eq.)
-
Acetyl Chloride (1.1 - 1.2 eq.)
-
Triethylamine (Et₃N) (2.2 - 2.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Add anhydrous DCM to dissolve the substrate (concentration typically 0.1-0.2 M).
-
Add triethylamine (2.2 eq.) to the stirred solution. Stir for 10-15 minutes at room temperature to ensure complete formation of the free amine.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the cold solution. A white precipitate (triethylamine hydrochloride) will form.[3]
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Aqueous Work-up: Quench the reaction by slowly adding deionized water.[17]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[15]
-
Isolation and Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-acetylated product.
Protocol 2: N-Butyrylation using Butyric Anhydride and DMAP
This protocol is ideal for using a less reactive anhydride and demonstrates the power of DMAP catalysis.
Materials:
-
This compound (1.0 eq.)
-
Butyric Anhydride (1.2 - 1.5 eq.)
-
Triethylamine (Et₃N) (1.2 - 1.5 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and DMAP (0.1 eq.).
-
Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.2 M).
-
Add triethylamine (1.2 eq.) to the stirred solution and stir for 10-15 minutes at room temperature.
-
Reagent Addition: Add butyric anhydride (1.2 eq.) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.
-
Aqueous Work-up: Upon completion, cool the reaction to room temperature (if heated) and quench by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (this also removes residual DMAP), saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary & Troubleshooting
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Anhydride/DMAP) | Rationale / Comment |
| Amine HCl | 1.0 eq. | 1.0 eq. | Limiting reagent. |
| Acylating Agent | Acetyl Chloride (1.1 eq.) | Butyric Anhydride (1.2 eq.) | A slight excess ensures full conversion. |
| Base | Et₃N (2.2 eq.) | Et₃N (1.2 eq.) | Protocol 1 requires >2 eq. to neutralize the salt and the HCl byproduct. |
| Catalyst | None | DMAP (0.1 eq.) | DMAP is crucial for activating the less reactive anhydride.[9] |
| Temperature | 0 °C to RT | RT | Controls exothermicity of the highly reactive acyl chloride. |
| Typical Time | 1-3 hours | 4-16 hours | Reflects the difference in reactivity of the acylating agents. |
| Expected Yield | 85-95% | 80-95% | Both methods are generally high-yielding. |
| Common Issue | Potential Cause | Suggested Solution |
| No/Low Conversion | Insufficient base; Inactive acylating agent. | Ensure >1 eq. of base was added to free the amine. Use a fresh bottle of acylating agent. |
| Starting Material Remains | Reaction not complete; Insufficient acylating agent. | Increase reaction time or gently heat (for Protocol 2). Add a small additional portion of acylating agent. |
| Multiple Products | Diacylation (unlikely for amides); Side reactions. | Ensure accurate stoichiometry. Maintain temperature control during addition. |
References
- BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide. BenchChem.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Accessed January 20, 2026.
- Methods for the acylation of amine compounds. (1999).
- Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism. (n.d.). Doc Brown's Chemistry.
- Al-Masum, M., & El-Sayed, M. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501.
- Clark, J. (n.d.).
- Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize N,N-dimethylacetamide and acetanilide. Pearson.
- Chen, J., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
- Acylation of amines with different anhydrides. (n.d.).
- Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes.
- 4-Dimethylamino-pyridine(DMAP). (n.d.).
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (n.d.). ScholarWorks @ UTRGV.
- N-Acylation Reactions of Amines. (n.d.).
- BenchChem. (2025). The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide. BenchChem.
- Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. BenchChem.
Sources
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
- 5. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 6. savemyexams.com [savemyexams.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance in constructing carbon-carbon bonds.[1][2] This guide provides a detailed examination of the application of this reaction to a specific and challenging substrate: 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride. The presence of an unprotected primary amine presents unique challenges, including potential catalyst inhibition and the need for careful base selection. These application notes offer a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and troubleshooting strategies tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules derived from this scaffold. We will explore both standard and advanced catalytic systems to empower users to achieve high-yield, reproducible results.
Introduction: The Suzuki-Miyaura Reaction and the Amine Challenge
The palladium-catalyzed Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[3][4] Its widespread adoption in pharmaceutical and materials science is due to the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[2][5]
The catalytic cycle, a well-established sequence of steps, is central to understanding the reaction's mechanics.
The Catalytic Cycle
The reaction proceeds through three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide, forming a Pd(II) intermediate.[1][4]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[1][6]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The primary amine in the target substrate, 6-Bromo-3,4-dihydro-1H-isochromen-4-amine, introduces a layer of complexity. Amines can act as ligands, coordinating to the palladium center and potentially inhibiting catalytic activity.[7] While protecting the amine is a viable strategy, modern catalyst systems often tolerate free amines, simplifying the synthetic route.[8] Our protocols will focus on direct coupling without a protecting group.
Core Considerations for the Substrate
Successful coupling of this compound hinges on the careful selection of four key parameters: the catalyst system, the base, the boronic acid partner, and the solvent.
-
Catalyst System (Palladium Pre-catalyst & Ligand): The oxidative addition of the aryl bromide to Pd(0) is often the rate-limiting step.[9] For electron-rich or sterically demanding aryl halides, bulky and electron-rich phosphine ligands are essential to promote this step. Ligands from the Buchwald group, such as SPhos and XPhos, are exceptionally effective.[10][11] Using advanced, air-stable pre-catalysts (e.g., XPhos Pd G3 or G4) is highly recommended as they ensure the efficient generation of the active Pd(0) species and improve reproducibility.[12]
-
Base Selection: The base plays a threefold role: neutralizing the hydrochloride salt, activating the boronic acid to form a more nucleophilic boronate species, and facilitating the transmetalation step.[1][6]
-
Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally preferred over organic amine bases.[11][13]
-
A minimum of 3 equivalents of base is recommended: 1 equivalent to neutralize the HCl salt and 2 equivalents for the catalytic cycle.
-
K₃PO₄ is often effective in challenging couplings, while K₂CO₃ is a robust and cost-effective starting point.
-
-
Boron Reagent: While boronic acids are common, they can be prone to decomposition via protodeboronation, especially under harsh conditions.[14][15] Boronic acid pinacol esters (Bpin) offer greater stability and are often crystalline solids that are easier to handle and purify.[16] For initial screening, either the acid or the ester can be used, but for sensitive substrates or reactions requiring higher temperatures, the pinacol ester is preferable.
-
Solvent System: Suzuki couplings are typically run in a biphasic mixture of an organic solvent and water.[1][14] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[3][14]
-
A solvent ratio of 5:1 to 10:1 (organic:water) is a standard starting point.
-
Thoroughly degassing the solvent mixture is critical . Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and homocoupling side products.[14]
-
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for a wide range of aryl and heteroaryl boronic acids using a common and effective catalyst system.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 6-Bromo-3,4-dihydro-1H-isochromen-4-amine HCl | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equiv |
| Pd Pre-catalyst | SPhos Pd G3 | 1 - 3 mol% |
| Ligand | (Included in pre-catalyst) | SPhos is excellent for aryl bromides.[11] |
| Base | K₂CO₃ (anhydrous powder) | 3.0 - 4.0 equiv |
| Solvent | 1,4-Dioxane / H₂O | 10:1 ratio, 0.1 M concentration |
| Temperature | 80 - 100 °C | A good starting range for aryl bromides. |
| Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid/ester (1.2 equiv), K₂CO₃ (3.0 equiv), and SPhos Pd G3 (2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water by sparging with inert gas for 20-30 minutes. Add the degassed solvent mixture to the reaction flask via syringe to achieve a final concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol is designed for less reactive boronic acids, sterically hindered partners, or when Protocol 1 yields incomplete conversion. It utilizes a more active catalyst and a stronger base.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 6-Bromo-3,4-dihydro-1H-isochromen-4-amine HCl | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic Acid Pinacol Ester | 1.5 equiv |
| Pd Pre-catalyst | XPhos Pd G4 | 2 - 5 mol% |
| Ligand | (Included in pre-catalyst) | XPhos is highly active for challenging substrates.[12][15] |
| Base | K₃PO₄ (anhydrous powder) | 4.0 equiv |
| Solvent | 2-MeTHF / H₂O | 10:1 ratio, 0.1 M concentration |
| Temperature | 100 - 110 °C | Higher temperature may be needed for difficult couplings. |
| Time | 12 - 48 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
The procedure is identical to Protocol 1, with the substitution of the reagents listed in the table above. 2-Methyltetrahydrofuran (2-MeTHF) is used as a more sustainable and often higher-boiling alternative to THF or dioxane.
Workflow and Troubleshooting
A systematic approach is key to successful synthesis. The following workflow and troubleshooting guide will help navigate common challenges.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (degraded pre-catalyst or insufficient degassing).[15] 2. Insufficient temperature. 3. Poor solubility of reagents.[17][18] | 1. Use a fresh bottle of pre-catalyst. Ensure thorough degassing of solvents. Switch to a more active catalyst system (e.g., from SPhos to XPhos). 2. Increase the reaction temperature in 10 °C increments. 3. Try a different solvent system (e.g., 2-MeTHF, Toluene/Water). |
| Protodeboronation (Boronic acid is converted back to Ar-H) | 1. Boronic acid is unstable.[14] 2. Reaction temperature is too high or reaction time is too long. 3. Base is too strong or too much water is present. | 1. Switch from a boronic acid to its corresponding pinacol ester (Bpin).[16] 2. Lower the reaction temperature and monitor closely to stop the reaction upon completion. 3. Use a milder base (e.g., NaHCO₃) or try anhydrous conditions with a base like KF.[15][17] |
| Dehalogenation (Aryl bromide is converted to Ar-H) | 1. Catalyst system promotes hydrodehalogenation. 2. Presence of a hydrogen source and certain bases. | 1. Screen different ligands. Sometimes less electron-rich ligands can mitigate this. 2. Change the base (e.g., from K₃PO₄ to K₂CO₃). Ensure solvents are pure. |
| Homocoupling (Boronic acid couples with itself to form R'-R') | 1. Presence of oxygen.[14] 2. Use of a Pd(II) source without a reducing agent. 3. High temperatures. | 1. Improve the degassing procedure for all solvents and ensure a robust inert atmosphere. 2. Use a Pd(0) source or a pre-catalyst designed for easy reduction to Pd(0). 3. Lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation, provided that careful consideration is given to the challenges posed by the unprotected amine. By employing modern, air-stable palladium pre-catalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos, researchers can bypass the need for amine protection, thus improving synthetic efficiency. A systematic approach to optimizing the base, solvent, and temperature, guided by the protocols and troubleshooting advice herein, will enable the reliable and high-yield synthesis of a diverse range of novel chemical entities for discovery and development programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Singh, U. P., & Singh, R. P. (2014). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
Albisson, D. A., et al. (2008). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
ResearchGate. The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. [Link]
-
Wolfe, J. P., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
ResearchGate. Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
WordPress. Use of Base Metals in Suzuki Coupling. [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]
-
YouTube. (2020). Protecting Groups for Amines. [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
American Chemical Society Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
-
American Chemical Society Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. [Link]
-
American Chemical Society Publications. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
MDPI. (2010). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. [Link]
-
ResearchGate. Suzuki reactions promoted by different ligands. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: Leveraging 6-Bromo-3,4-dihydro-1H-isochromen-4-amine for Accelerated Drug Discovery
Introduction: The Strategic Value of the Isochroman Scaffold
The isochroman ring system is a privileged heterocyclic scaffold frequently found in bioactive natural products and clinically relevant pharmaceutical agents.[1] Its inherent three-dimensional structure and defined stereochemistry make it an attractive starting point for the exploration of chemical space in drug discovery. Derivatives of the isochroman core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and antitumor properties.[2][3]
The subject of this guide, 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride , is a particularly valuable building block for library synthesis. Its structure incorporates two orthogonal points for chemical diversification:
-
A Primary Amine at the 4-position: This nucleophilic center is ideal for constructing a wide array of amide bonds, sulfonamides, and ureas, or for engaging in reductive amination, allowing for the introduction of a diverse set of "R1" groups.
-
A Bromine Atom at the 6-position: This aryl bromide serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[4][5][6][7][8] or Buchwald-Hartwig reactions. This enables the facile introduction of various aryl, heteroaryl, or alkyl "R2" groups.
The strategic placement of these two functional groups allows for a rapid, two-dimensional expansion of chemical diversity from a single, rigid core, making it an exemplary tool for parallel synthesis campaigns aimed at generating libraries for lead generation and optimization.[9][10]
Core Application: Two-Dimensional Library Synthesis
Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries to probe structure-activity relationships (SAR).[9][10] 6-Bromo-3,4-dihydro-1H-isochromen-4-amine is perfectly suited for a "two-pronged" diversification strategy. The workflow involves two key sequential or parallel transformations: Amide Bond Formation and Suzuki-Miyaura Cross-Coupling .
This approach allows for the systematic exploration of the chemical space around the isochroman core. The R1 group, appended via the amine, can be tailored to interact with specific pockets or residues in a biological target, while the R2 group, installed via the bromide, can modulate broader properties like solubility, metabolic stability, or engage in additional binding interactions.
Below is a conceptual workflow illustrating this two-dimensional library synthesis strategy.
Caption: Workflow for 2D library synthesis from the core scaffold.
Experimental Protocols & Methodologies
Important Preliminary Step: Free-Basing the Amine The starting material is a hydrochloride salt. Prior to use in most coupling reactions, the free amine must be generated. This is typically achieved by partitioning the salt between an organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate) and a mild aqueous base (e.g., saturated NaHCO₃ or a 1M solution of Na₂CO₃). The organic layer containing the free amine is then dried and used directly.
Protocol 1: Parallel Amide Coupling (R1 Diversification)
This protocol describes the synthesis of a 24-member amide library in parallel using a 24-well plate format. The reaction utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent, a common and efficient method for amide bond formation.[11][12]
Materials:
-
6-Bromo-3,4-dihydro-1H-isochromen-4-amine (free base)
-
A diverse set of 24 carboxylic acids (R1-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
24-well reaction block with magnetic stirring
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of the free-based 6-bromo-isochroman amine in anhydrous DMF.
-
Acid Dispensing: To each of the 24 wells, add 1.2 equivalents of a unique carboxylic acid (relative to the amine).
-
Reagent Addition:
-
Add 1.2 equivalents of EDC and 1.2 equivalents of HOBt to each well.
-
Add 3.0 equivalents of DIPEA to each well.
-
Add 500 µL (1.0 equivalent) of the 0.2 M isochroman amine stock solution to each well.
-
-
Reaction: Seal the reaction block and stir at room temperature for 12-18 hours.
-
Work-up & Purification:
-
Quench each reaction by adding 1 mL of water.
-
Extract each well with 2 mL of ethyl acetate.
-
The organic layers can be purified in parallel using automated flash chromatography or preparative HPLC/MS.
-
-
Analysis: Confirm the identity and purity of each library member using LC-MS analysis.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Excellent solvent for a wide range of acids and reagents. |
| Coupling Agent | EDC/HOBt | Forms a reactive O-acylisourea intermediate, minimizing side reactions and racemization.[12] |
| Base | DIPEA | A non-nucleophilic base to neutralize the HCl byproduct and the starting material's HCl salt if not fully free-based. |
| Stoichiometry | Slight excess of acid/reagents | Drives the reaction to completion. |
| Temperature | Room Temperature | Sufficient for most standard amide couplings, preserving sensitive functional groups. |
Protocol 2: Parallel Suzuki-Miyaura Coupling (R2 Diversification)
This protocol details the palladium-catalyzed cross-coupling of the brominated isochroman core with a diverse set of boronic acids. The Suzuki-Miyaura reaction is exceptionally robust and tolerant of a wide range of functional groups.[4][7][8]
Materials:
-
Amide library products from Protocol 1 (or the initial amine scaffold)
-
A diverse set of 24 aryl/heteroaryl boronic acids (R2-B(OH)₂)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Sodium Carbonate (Na₂CO₃)
-
Solvent system: 1,4-Dioxane and Water (4:1)
-
24-well reaction block with reflux condensers and magnetic stirring
Procedure:
-
Reaction Setup: To each well containing a unique brominated isochroman derivative (1.0 eq), add 1.5 equivalents of a unique boronic acid.
-
Reagent Addition:
-
Add 2.0 equivalents of Na₂CO₃.
-
Add 0.05 equivalents (5 mol%) of Pd(dppf)Cl₂.
-
-
Degassing: Seal the reaction block. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add 1 mL of the degassed 4:1 Dioxane/Water mixture to each well.
-
Reaction: Heat the reaction block to 80-90 °C and stir for 4-12 hours. Monitor completion by LC-MS.
-
Work-up & Purification:
-
Cool the reaction block to room temperature.
-
Dilute each well with 1 mL of water and extract with 2 mL of ethyl acetate.
-
The organic layers are separated and can be purified in parallel.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust, air-stable Pd(II) precatalyst that is effective for a wide range of aryl bromides and boronic acids.[6] |
| Base | Na₂CO₃ (aqueous) | Activates the boronic acid for transmetalation and is compatible with many functional groups.[5] |
| Solvent | Dioxane/Water | A biphasic system that effectively dissolves both the organic substrates and the inorganic base.[8] |
| Atmosphere | Inert (Argon/N₂) | The active Pd(0) species in the catalytic cycle is sensitive to oxygen.[4][6] |
| Temperature | 80-90 °C | Provides sufficient thermal energy for the oxidative addition and reductive elimination steps of the catalytic cycle.[6] |
Data Presentation and Interpretation
The output of these parallel synthesis protocols is a library of discrete chemical entities. The primary analysis for each compound is typically Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the desired product and to assess its purity.
Example Data Summary Table:
| Well ID | R1-COOH Used | R2-B(OH)₂ Used | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity by LC (254 nm) |
| A1 | Acetic Acid | Phenylboronic Acid | 268.13 | 268.1 | >95% |
| A2 | Acetic Acid | 4-Methoxyphenylboronic Acid | 298.14 | 298.1 | >95% |
| B1 | Benzoic Acid | Phenylboronic Acid | 330.15 | 330.2 | >95% |
| B2 | Benzoic Acid | 4-Methoxyphenylboronic Acid | 360.16 | 360.2 | >95% |
| ... | ... | ... | ... | ... | ... |
This data allows researchers to quickly confirm the success of the library synthesis and provides material of sufficient quality for initial biological screening. The results of these screens can then be mapped back to the R1 and R2 groups to build an initial Structure-Activity Relationship (SAR) model, guiding the design of the next generation of more potent and selective compounds.
Conclusion
This compound is a powerful and versatile building block for diversity-oriented synthesis. Its two orthogonal functional handles enable the rapid and efficient construction of large, well-defined compound libraries. The robust and scalable protocols for amidation and Suzuki-Miyaura coupling described herein provide a clear path for drug discovery teams to accelerate their hit-to-lead and lead optimization campaigns, ultimately shortening the timeline for the development of new therapeutic agents.
References
- Research progress in biological activities of isochroman deriv
- Research progress in biological activities of isochroman derivatives | Request PDF.
- Application of Chlorinated Isochroman Derivatives in Medicinal Chemistry. Benchchem.
- Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. PubMed.
- Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive upd
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Amide Synthesis. Fisher Scientific.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- The Suzuki Reaction. Myers Group, Harvard University.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- 'Chemistry at the speed of sound': automated 1536-well nanoscale synthesis of 16 scaffolds in parallel. PubMed Central.
- Parallel Synthesis. BioDuro.
- Parallel Synthesis & High-Throughput Experiment
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Novel PDE4 Inhibitors Utilizing Iso-Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
Phosphodiesterase 4 (PDE4) is a critical enzyme in cellular signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger.[1][2] Dysregulation of PDE4 activity is implicated in a host of inflammatory and neurological disorders, making it a high-value therapeutic target.[1][3][4] While several PDE4 inhibitors, such as roflumilast and apremilast, have reached the market, the quest for next-generation inhibitors with improved therapeutic windows and novel chemical scaffolds remains a priority in drug discovery.[5][6] This document outlines the scientific rationale and provides a detailed synthetic protocol for a new class of PDE4 inhibitors based on an isocoumarin scaffold. The described metal-catalyzed cyclization methodology serves as a robust and adaptable platform for generating diverse compound libraries and can be conceptually extended to nitrogen-based analogues like isochromenamines. This guide is intended for researchers in medicinal chemistry and drug development, providing both the theoretical basis and practical steps for synthesis, purification, and characterization.
Part 1: The Biological Rationale - Targeting the PDE4/cAMP Signaling Axis
PDE4 enzymes are highly specific for degrading cAMP, thereby terminating its downstream signaling effects.[2][5] In immune and neuronal cells, elevated cAMP levels are generally associated with beneficial outcomes, including the suppression of pro-inflammatory cytokines (e.g., TNF-α) and the activation of pathways involved in learning and memory, such as the cAMP response element-binding protein (CREB).[1][5] By inhibiting PDE4, intracellular cAMP concentrations rise, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of CREB.[5] This cascade modulates gene expression, resulting in potent anti-inflammatory and neuroprotective effects.[1][4] Therefore, the strategic inhibition of PDE4 is a validated approach for treating conditions ranging from Chronic Obstructive Pulmonary Disease (COPD) to neurodegenerative diseases.[3][5][6]
Part 2: The Synthetic Strategy - A Versatile Cyclization Approach
The core of our synthetic approach is the iron(III)-catalyzed regioselective cyclization of 2-alkynyl benzamides with activated ketones.[7] This methodology is highly attractive for several reasons:
-
Efficiency: It allows for the rapid construction of the complex isocoumarin heterocyclic core in a single step.[7]
-
Versatility: The reaction is tolerant of a wide range of functional groups on both the benzamide and ketone starting materials, enabling the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
-
Causality of Reagent Choice: Ferric chloride (FeCl₃) is an inexpensive, abundant, and effective Lewis acid catalyst for this transformation, making the process scalable and cost-effective. The regioselectivity arises from the specific electronic and steric interactions favored during the intramolecular cyclization onto the alkyne.[7]
This protocol serves as a blueprint for synthesizing isocoumarin-based inhibitors and provides a validated chemical framework for researchers aiming to develop related nitrogenous heterocycles, such as isochromenamines, by substituting the ketone reactant with appropriate nitrogen-containing nucleophiles.
Part 3: Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 3.1: Synthesis of a Model Isocoumarin-Based PDE4 Inhibitor (Compound 5f Analogue)
This protocol is adapted from a published procedure for the synthesis of potent isocoumarin-based PDE4B inhibitors.[7]
Materials & Reagents:
-
2-ethynyl-N-(3-(N-phenylsulfamoyl)phenyl)benzamide (Precursor 1)
-
Methyl vinyl ketone (MVK)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-ethynyl-N-(3-(N-phenylsulfamoyl)phenyl)benzamide (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add methyl vinyl ketone (1.5 eq) to the solution.
-
Catalyst Introduction: Add anhydrous FeCl₃ (1.5 eq) portion-wise to the stirred solution.
-
Experimental Rationale: The reaction is conducted under anhydrous conditions to prevent quenching of the Lewis acidic FeCl₃ catalyst. A slight excess of the ketone and catalyst ensures the reaction proceeds to completion.
-
-
Reaction Monitoring: Stir the reaction mixture at 80 °C (reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane mobile phase until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Causality: Quenching with a mild acid like NH₄Cl neutralizes the catalyst and any basic intermediates, preparing the mixture for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Causality: The NaHCO₃ wash removes any remaining acidic impurities, while the brine wash helps to remove water from the organic layer, facilitating the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 3.2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a hexane/ethyl acetate slurry. The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 40% EtOAc). The choice of solvent system should be guided by the TLC analysis performed during reaction monitoring.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isocoumarin compound as a solid.
Part 4: Compound Characterization and Validation
To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized to confirm its identity, structure, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra should be acquired to confirm the chemical structure. The observed chemical shifts, coupling constants, and integration values must be consistent with the target molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound. A purity level of >95% is generally required for subsequent biological testing.
Table 1: Expected Characterization Data for a Hypothetical Product
| Analysis Technique | Parameter | Expected Result | Purpose |
| ¹H-NMR | Chemical Shifts (δ) | Specific peaks corresponding to aromatic, alkyl, and vinyl protons. | Structural Confirmation |
| Integration | Ratios consistent with the number of protons in each environment. | Structural Confirmation | |
| ¹³C-NMR | Chemical Shifts (δ) | Peaks corresponding to all unique carbon atoms in the molecule. | Structural Confirmation |
| HRMS (ESI+) | [M+H]⁺ | Calculated m/z value ± 5 ppm. | Elemental Composition |
| HPLC | Peak Area | >95% for the main product peak. | Purity Assessment |
Part 5: Concluding Remarks and Future Directions
The protocol detailed herein provides a reliable and adaptable method for synthesizing a novel class of isocoumarin-based PDE4 inhibitors.[7][8] The self-validating workflow, incorporating rigorous purification and multi-faceted characterization, ensures the generation of high-purity compounds suitable for biological evaluation.
Future work should focus on leveraging the versatility of this synthetic route to:
-
Generate a Focused Library: Synthesize a series of analogues by varying the substituents on both the benzamide and ketone precursors to establish a clear structure-activity relationship (SAR).
-
Extend to Isochromenamine Scaffolds: Investigate the substitution of alkyl vinyl ketones with nitrogen-based reactants to access the corresponding isochromenamine or dihydroisoquinoline cores, which represent a novel chemical space for PDE4 inhibition.
-
Biological Evaluation: Screen the synthesized compounds in vitro for their inhibitory activity against the different PDE4 subtypes (PDE4A, B, C, and D) to assess potency and selectivity. Subsequently, promising candidates should be advanced to cell-based assays to measure their effect on TNF-α release in lipopolysaccharide (LPS)-stimulated cells.[6]
This integrated approach of efficient synthesis and thorough validation will accelerate the discovery of new and improved therapeutic agents targeting the PDE4 enzyme.
References
- Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implic
- The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches.
- PDE4 inhibition, cAMP signaling and brain function.
- Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases.
- What are the therapeutic candidates targeting PDE4?
- Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential tre
- Fe(III)
- PdCl2-catalyzed synthesis of a new class of isocoumarin derivatives containing aminosulfonyl / aminocarboxamide moiety: First identification of a isocoumarin based PDE4 inhibitor. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 3. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fe(III)-catalyzed regioselective and faster synthesis of isocoumarins with 3-oxoalkyl moiety at C-4: Identification of new inhibitors of PDE4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PdCl2-catalyzed synthesis of a new class of isocoumarin derivatives containing aminosulfonyl / aminocarboxamide moiety: First identification of a isocoumarin based PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for Amide Bond Formation with 6-Bromo-3,4-dihydro-1H-isochromen-4-amine Hydrochloride
Abstract
The formation of the amide bond is a cornerstone of modern medicinal chemistry and drug development. This application note provides a detailed experimental guide for the synthesis of amides utilizing the key building block, 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride. We present two robust protocols employing widely-used coupling reagents: HATU and EDC in conjunction with HOBt. The guide delves into the mechanistic rationale behind reagent selection, in-situ neutralization of the amine salt, reaction monitoring, purification, and definitive product characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and field-proven methodology for amide synthesis with this specific scaffold.
Introduction and Core Principles
The isochroman framework is a privileged scaffold found in numerous biologically active molecules. The specific amine, 6-Bromo-3,4-dihydro-1H-isochromen-4-amine, offers a versatile attachment point for building molecular complexity, with the bromine atom serving as a handle for subsequent cross-coupling reactions. However, this reagent is typically supplied as a hydrochloride salt to improve its stability and shelf-life. In this form, the amine is protonated as an ammonium salt, rendering it non-nucleophilic and incapable of participating in the desired amide bond formation.
The central challenge, therefore, is the in-situ liberation of the free amine. This is achieved by adding a suitable non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), directly to the reaction mixture.[1] This base selectively deprotonates the ammonium salt, unmasking the nucleophilic primary amine, which can then react with an activated carboxylic acid.
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow.[2] Consequently, the carboxylic acid must be converted into a more reactive electrophilic species. This guide details two premier methods for this activation:
-
Uronium/Aminium Salt Activation: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions, particularly suppressing racemization in chiral substrates.[3][4]
-
Carbodiimide Activation: Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and widely used.[5] The addition of HOBt (Hydroxybenzotriazole) generates a more stable active ester intermediate, enhancing reaction efficiency and reducing side product formation.[6] A key advantage of EDC is the formation of a water-soluble urea byproduct, which simplifies purification.[5][7]
Experimental Workflow and Mechanistic Overview
General Experimental Workflow
The overall process, from starting materials to the characterized final product, follows a logical sequence.
Caption: General experimental workflow for amide bond formation.
Mechanism of HATU-Mediated Coupling
HATU is prized for its efficiency, which stems from the in-situ generation of a highly reactive OAt-active ester. The pyridine nitrogen atom in the HOAt moiety provides anchimeric assistance, stabilizing the transition state and accelerating the final aminolysis step.[4]
Caption: Mechanism of HATU-mediated carboxylic acid activation.
Materials, Safety, and Reagent Calculations
Reagents and Materials
| Reagent | Purpose |
| 6-Bromo-3,4-dihydro-1H-isochromen-4-amine HCl | Starting Material (Amine) |
| Carboxylic Acid (R-COOH) | Starting Material (Acid) |
| HATU or EDC hydrochloride | Coupling Reagent |
| HOBt (if using EDC) | Coupling Additive |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic Base |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous Reaction Solvent |
| Ethyl Acetate (EtOAc) | Extraction Solvent |
| Saturated aq. NaHCO₃ | Aqueous Wash |
| Saturated aq. NaCl (Brine) | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |
| Silica Gel (230-400 mesh) | Chromatography Stationary Phase |
| Hexane / Ethyl Acetate | Chromatography Mobile Phase |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stir plate
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Rotary evaporator
-
Glassware for extraction (separatory funnel) and chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.
-
Reagent Handling: this compound and its analogs are classified as harmful if swallowed, and cause skin, eye, and respiratory irritation.[8] Avoid inhalation of dust and contact with skin and eyes. Coupling reagents like HATU and EDC are potential sensitizers.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Table 1: Example Reagent Calculation
This table provides a calculation template for a generic coupling reaction. Adjust masses based on the molecular weight of your specific carboxylic acid.
| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |
| 6-Bromo...amine HCl | 278.56 | 1.0 | 0.50 | 139.3 mg |
| Carboxylic Acid (e.g., Benzoic Acid) | 122.12 | 1.1 | 0.55 | 67.2 mg |
| HATU | 380.23 | 1.2 | 0.60 | 228.1 mg |
| DIPEA | 129.25 | 3.0 | 1.50 | 260 µL |
| DCM (Solvent) | - | - | - | 5 mL |
Detailed Experimental Protocols
Protocol A: High-Efficiency Coupling using HATU
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Dissolution: Add anhydrous DCM or DMF (to make a ~0.1 M solution) and stir to dissolve.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. The 3 equivalents are necessary to neutralize the amine hydrochloride (1 eq) and the carboxylic acid (1 eq), and to facilitate the coupling reaction (1 eq).
-
Coupling Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the limiting starting material (typically the amine) and the appearance of a new, less polar spot indicates product formation.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol B: Cost-Effective Coupling using EDC/HOBt
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DCM or DMF (~0.1 M) and stir to dissolve. Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
Amine & Base Addition: In a separate vial, dissolve this compound (1.0 eq) in a small amount of DMF and add DIPEA (2.5 eq). Add this solution dropwise to the main reaction flask at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitoring & Work-up: Follow steps 6 and 7 from Protocol A. The urea byproduct from EDC is largely removed during the aqueous washes.[7]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Purification and Characterization
Flash Column Chromatography
Purification of the crude product is typically achieved using silica gel chromatography.[9]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate in Hexane (e.g., 10% to 60%) is a good starting point. For more polar amides, a Dichloromethane/Methanol system may be required.
-
Pro-Tip: Amine-containing compounds can exhibit "tailing" on silica gel columns. To mitigate this, a small amount of triethylamine (~0.5-1%) can be added to the mobile phase to improve peak shape and separation.[10]
Product Characterization
Confirmation of the final product's identity and purity is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the characteristic amide N-H proton, which typically appears as a broad singlet between δ 7.5-8.5 ppm. The signals corresponding to both the isochroman and the coupled carboxylic acid moiety should be present and integrated correctly. Due to restricted rotation around the C-N amide bond, some proton signals may appear broadened or as two distinct sets of peaks (rotamers) at room temperature.[11][12][13]
-
¹³C NMR: The amide carbonyl carbon typically resonates in the δ 165-175 ppm region.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is commonly used. The expected [M+H]⁺ peak should be observed.
-
The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺), which is a definitive confirmation of the product's identity.
-
Conclusion
This application note provides two reliable and well-vetted protocols for the synthesis of amides from this compound. The HATU-mediated protocol offers high efficiency and rapid kinetics, making it ideal for challenging substrates. The EDC/HOBt protocol provides a robust and cost-effective alternative with a simplified work-up. By understanding the principles of amine salt neutralization and carboxylic acid activation, and by employing rigorous purification and characterization techniques, researchers can confidently and successfully synthesize novel amide derivatives for applications in drug discovery and materials science.
References
-
Wikipedia. (n.d.). HATU. Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
-
Common Conditions. (n.d.). Amine to Amide (via Acid Chloride). [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
American Chemical Society. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Chemsrc. (2025, August 22). 6-Bromo-3,4-dihydro-1H-isochromene | CAS#:182949-90-2. [Link]
-
ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF. [Link]
-
PubChem. (n.d.). 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. [Link]
-
EDC HCl Coupling. (2025, December 26). Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
ACS Publications. (n.d.). 1H and 13C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). [Link]
-
Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]
-
University Chemistry. (n.d.). 1H NMR Spectrum of Amide Compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C9H11BrClNO | CID 45792217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Troubleshooting & Optimization
"optimizing reaction yield for substitutions on 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride"
Welcome to the technical support resource for 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of derivatizing this versatile scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Chemistry of a Privileged Scaffold
6-Bromo-3,4-dihydro-1H-isochromen-4-amine is a valuable building block in drug discovery, possessing two distinct and chemically orthogonal reactive centers: a primary aliphatic amine at the C4 position and an aryl bromide at the C6 position. This duality allows for sequential or selective functionalization to build molecular complexity. However, realizing the synthetic potential of this molecule requires a nuanced understanding of its reactivity, particularly when dealing with the hydrochloride salt form in which it is commonly supplied.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our users commonly encounter. We will address issues from initial reaction setup to complex, multi-step sequences.
Section 1: General Considerations & Initial Setup
Before attempting any substitution, success begins with the proper handling and preparation of the starting material. The hydrochloride salt form presents the first hurdle for many reactions.
FAQ 1: My reaction won't start. What is the most common mistake when using the hydrochloride salt?
Answer:
The most frequent issue is the failure to adequately neutralize the amine hydrochloride salt. The starting material is an ammonium salt (R-NH₃⁺Cl⁻), where the nitrogen's lone pair is unavailable for nucleophilic attack. To initiate any reaction at the amine (e.g., acylation, alkylation), you must first deprotonate it to the free amine (R-NH₂) using a base.
Underlying Cause: The protonated amine is non-nucleophilic. The positive charge on the nitrogen atom means it is electron-deficient and cannot act as an electron-pair donor, which is the definition of a nucleophile.[1][2] The reaction will not proceed until the free base is generated in situ.
Troubleshooting Protocol:
-
Select an appropriate base: The choice of base is critical. It must be strong enough to deprotonate the ammonium salt but should not interfere with your reaction.
-
Stoichiometry: Use at least one equivalent of the base to neutralize the hydrochloride salt. It is common practice to use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation. For reactions that produce an acidic byproduct (like N-alkylation with an alkyl halide), you will need an additional equivalent of base to scavenge the acid produced.[2]
-
Order of Addition: Typically, the amine hydrochloride, solvent, and base are stirred together for a period (e.g., 15-30 minutes) before adding the electrophile. This ensures the free amine is available to react.
Data Presentation: Recommended Bases for Amine Deprotonation
| Base | Type | pKa (Conjugate Acid) | Common Solvents | Key Considerations |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | DCM, THF, DMF | Volatile, easy to remove. Can sometimes act as a nucleophile at high temperatures. |
| Diisopropylethylamine (DIPEA) | Tertiary Amine | ~11.0 | DCM, THF, DMF | Sterically hindered and non-nucleophilic. Excellent general-purpose choice. |
| Sodium Bicarbonate (NaHCO₃) | Inorganic | ~6.4 (H₂CO₃) | Biphasic (DCM/H₂O), EtOH | Weaker base, suitable for sensitive substrates. Often used in Schotten-Baumann acylations. |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.3 (HCO₃⁻) | DMF, MeCN, Acetone | Stronger inorganic base, good for alkylations. Limited solubility in some organic solvents. |
Section 2: Troubleshooting Substitutions at the 4-Amine Group
Reactions at the C4-amine are common first steps. However, their apparent simplicity can be deceptive.
FAQ 2: I'm seeing multiple products in my N-alkylation reaction, leading to low yield of my desired secondary amine. How can I improve selectivity?
Answer:
This is a classic challenge in amine chemistry known as polyalkylation.[3] The mono-alkylated product (secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and even a third to form a quaternary ammonium salt.[4][5]
Underlying Cause: The alkyl group added to the nitrogen is electron-donating, which increases the electron density on the nitrogen atom, making the secondary amine product a better nucleophile than the primary amine starting material. This causes a "runaway" reaction where the product reacts faster than the starting material.[2][3]
Troubleshooting Protocol & Optimization Strategies:
-
Control Stoichiometry: Use a large excess of the starting amine (3 to 10 equivalents) relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant primary amine.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (often 0 °C). This keeps the concentration of the alkylating agent low, minimizing the chance of it reacting with the newly formed secondary amine product.[4]
-
Alternative Strategy: Reductive Amination: This is often the superior method for creating secondary amines. React the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in the same pot. This method is inherently selective and does not lead to over-alkylation.
-
Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and tolerant of slightly acidic conditions which favor imine formation.
-
Workflow: Dissolve the amine hydrochloride and 1.1 eq. of base in a solvent like dichloroethane (DCE) or THF. Add the aldehyde/ketone (1.0 eq.) and stir for 1 hour. Then, add NaBH(OAc)₃ (1.5 eq.) and stir until completion.
-
Visualization: Troubleshooting N-Alkylation
Caption: Decision tree for troubleshooting low N-alkylation yield.
Section 3: Troubleshooting Substitutions at the 6-Bromo Position
The C6-bromo group opens the door to powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal catalysis.
FAQ 3: My Suzuki coupling reaction at the C6-bromo position is sluggish and gives low yields. What are the likely causes?
Answer:
Palladium-catalyzed cross-coupling reactions like the Suzuki coupling are complex and sensitive to multiple variables. For an aryl bromide, the reaction should be feasible, but failure often points to issues with the catalyst, base, or solvent system.
Underlying Cause:
-
Catalyst Deactivation: Oxygen can irreversibly oxidize the active Pd(0) catalyst. The free amine at C4 could also potentially coordinate to the palladium center, inhibiting its catalytic activity.
-
Incorrect Base/Solvent Combination: The base is crucial for activating the boronic acid partner and for the overall catalytic cycle. Its effectiveness is highly dependent on the solvent.
-
Poor Substrate Solubility: If your starting material or boronic acid is not fully dissolved, the reaction will be slow and incomplete.
Troubleshooting Protocol:
-
Protect the Amine: The most robust solution is to first protect the C4-amine group (e.g., as a Boc-carbamate). This prevents it from interfering with the palladium catalyst. The protecting group can be removed in a subsequent step.
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst. This can be done by bubbling argon or nitrogen through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Screen Catalytic Conditions: There is no single universal condition. Systematically screen different combinations of palladium sources, ligands, bases, and solvents.
Data Presentation: Common Starting Conditions for Suzuki Coupling
| Component | Example 1 | Example 2 | Example 3 |
| Pd Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(dppf)Cl₂ |
| Ligand | (none) | SPhos | (none) |
| Base | 2M aq. Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/EtOH | Dioxane | DMF |
| Temperature | 80-100 °C | 90-110 °C | 80-100 °C |
Visualization: Protected Cross-Coupling Workflow
Caption: Workflow for amine protection prior to cross-coupling.
Section 4: Purification and Final Product Handling
FAQ 4: My final product is difficult to purify. It streaks on silica gel and I get poor separation.
Answer:
Amine-containing compounds are notoriously tricky to purify via standard silica gel chromatography. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing, poor resolution, and sometimes irreversible adsorption.
Troubleshooting Protocol:
-
Neutralize the Silica: Pre-treat your silica gel with a small amount of a tertiary amine.
-
Slurry Method: When preparing your silica slurry for column packing, add 1-2% triethylamine (or another volatile amine) to the eluent.
-
Column Flush: Alternatively, before loading your sample, flush the packed column with eluent containing 1-2% triethylamine.
-
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica for purification.
-
Salt Formation for Recrystallization: If your product is a free base, you can often form a crystalline salt (e.g., hydrochloride, tartrate) by treating it with the corresponding acid. Salts often have much better crystallization properties than the free base, providing a highly effective method of purification.
-
Aqueous Work-up: Utilize the basicity of your product. During work-up, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate your amine product, pulling it into the aqueous layer and leaving non-basic impurities behind. You can then re-basify the aqueous layer and re-extract your purified product.[6][7]
References
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]
-
Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
-
Reddit. (2021, February 8). Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol? r/chemistry. Retrieved from [Link]
-
ACS Publications. (2026, January 19). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new (±)-trans-3,4-disubtituted 3,4-dihydroisocoumarins. Request PDF. Retrieved from [Link]
-
OChem. (2019, July 15). 05.04 Syntheses of Amines: Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
Monash University. (2026). Organic reactions: Substitution. Student Academic Success. Retrieved from [Link]
-
ScienceDirect. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
talkboard. (2014, January 30). Substitution Reactions of Haloalkanes [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Some Novel 3,4-Disubstituted Isocoumarins. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. ijstr.org [ijstr.org]
- 7. Synthesis and Biological Evaluation of Some Novel 3,4-Disubstituted Isocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
Welcome to the dedicated technical support resource for the synthesis of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthetic pathway. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.
Introduction: A Plausible Synthetic Pathway
While multiple synthetic routes to the isochroman core exist, a common and logical approach to this compound involves the reductive amination of the corresponding ketone, 6-bromo-isochroman-4-one. This method is often favored for its efficiency and control in introducing the amine functionality at the C4 position. The general synthetic workflow is outlined below:
Caption: Plausible synthetic route to the target compound.
This guide will primarily focus on potential side reactions and troubleshooting aspects of the reductive amination step and the subsequent hydrochloride salt formation.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both the underlying chemical reasoning and actionable solutions.
Issue 1: Low Yield of the Desired Amine in the Reductive Amination Step
Question: I am observing a low yield of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine after the reductive amination of 6-bromo-isochroman-4-one. What are the likely causes and how can I improve the conversion?
Answer: Low yields in reductive amination can stem from several factors, often related to the delicate balance between imine formation and reduction. Here are the primary areas to investigate:
-
Formation of the 4-hydroxy Side Product: A common side reaction is the simple reduction of the ketone to the corresponding alcohol, 6-bromo-3,4-dihydro-1H-isochromen-4-ol. This occurs if the reducing agent is too reactive and reduces the ketone before it can form an imine with the amine source.
-
Solution: Employ a milder reducing agent that is selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over the more reactive sodium borohydride (NaBH₄) for this reason.[1][2] The reaction is typically performed under mildly acidic conditions (pH ~5-6) to facilitate imine formation without passivating the amine nucleophile.[1]
-
-
Incomplete Imine Formation: The equilibrium between the ketone and the imine may not favor the imine, leading to unreacted starting material.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can shift the equilibrium towards the imine.[3] Using a large excess of the amine source, such as ammonium acetate or ammonia in an alcoholic solvent, can also drive the reaction forward.
-
-
Degradation of Starting Material or Product: The acidic conditions required for imine formation might lead to the degradation of the bromo-substituted isochromanone or the resulting amine.
-
Solution: Carefully control the pH and temperature. A pH that is too low can lead to side reactions, while a higher temperature might promote degradation. Running the reaction at room temperature or slightly below is often a good starting point.
-
Issue 2: Presence of an Impurity with a Double Bond in the Heterocyclic Ring
Question: My analytical data (e.g., ¹H NMR, LC-MS) suggests the presence of a dehydrohalogenated impurity. What is this compound and how can I prevent its formation?
Answer: The likely impurity is 6-bromo-1H-isochromene, which arises from the elimination of HBr from the starting material or product. The isochroman ring system can be susceptible to elimination reactions, particularly under certain conditions.
-
Mechanism of Formation: This side reaction can be promoted by basic conditions or elevated temperatures. If a strong, non-nucleophilic base is present, it can abstract a proton, leading to the formation of a double bond and the expulsion of the bromide ion. While the primary reaction is often conducted under acidic or neutral conditions, localized basicity during work-up or purification could trigger this side reaction.
-
Prevention and Removal:
-
Control of Basicity: During work-up, avoid the use of strong bases. If a basic wash is necessary, use a mild base like sodium bicarbonate and perform the extraction quickly at low temperatures.
-
Temperature Control: Avoid excessive heating during the reaction and purification steps.
-
Purification: This less polar impurity can often be separated from the desired amine product by column chromatography.
-
Issue 3: Formation of Dimeric or Over-Alkylated Byproducts
Question: I am observing higher molecular weight impurities in my mass spectrometry data. What could these be?
Answer: These impurities are likely the result of the newly formed primary amine acting as a nucleophile and reacting with another molecule of the starting ketone.
-
Mechanism of Formation: The primary amine product can react with the remaining 6-bromo-isochroman-4-one to form a secondary amine dimer after reduction. This is a common side reaction in reductive aminations when ammonia is used as the amine source.[4]
-
Minimizing Dimer Formation:
-
Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to outcompete the primary amine product in reacting with the ketone.
-
Slow Addition: Adding the reducing agent slowly to the mixture of the ketone and the amine source can help to ensure that the imine is reduced as soon as it is formed, minimizing the concentration of the primary amine product available to react further.
-
Frequently Asked Questions (FAQs)
Q1: What is the best choice of reducing agent for the reductive amination of 6-bromo-isochroman-4-one?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an excellent choice.[1] It is a mild and selective reducing agent that can be used in a one-pot reaction and does not require strict pH control, unlike sodium cyanoborohydride. It is also less toxic than NaBH₃CN. Sodium borohydride (NaBH₄) can also be used, but it is less selective and may lead to a higher proportion of the 4-hydroxy side product.[1]
Q2: How does the bromo-substituent affect the reaction?
A2: The bromine atom at the 6-position is an electron-withdrawing group, which can have several effects:
-
Reactivity of the Ketone: It can slightly increase the electrophilicity of the carbonyl group, potentially accelerating the initial attack by the amine.
-
Stability of Intermediates: It will have a minor electronic effect on the stability of the iminium ion intermediate.
-
Potential for Side Reactions: As discussed, the C-Br bond introduces the possibility of dehydrohalogenation side reactions.
Q3: What are the key considerations for the formation of the hydrochloride salt?
A3: The formation of the hydrochloride salt is a critical step for the purification and handling of the amine product.
-
Anhydrous Conditions: It is crucial to use anhydrous HCl (e.g., a solution of HCl in an anhydrous solvent like diethyl ether, dioxane, or isopropanol) to precipitate the salt. The presence of water can lead to a hygroscopic or oily product that is difficult to handle and purify.
-
Solvent Choice: The choice of solvent is important to ensure good precipitation of the salt and to minimize the co-precipitation of impurities. Isopropanol is often a good choice for recrystallizing amine hydrochloride salts.
-
Purification: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol/hexane) to remove neutral organic impurities.
Experimental Protocols
Protocol 1: Reductive Amination of 6-Bromo-isochroman-4-one
-
To a solution of 6-bromo-isochroman-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Bromo-3,4-dihydro-1H-isochromen-4-amine.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete and the solution is acidic.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
-
If necessary, the salt can be recrystallized from a suitable solvent system like isopropanol/diethyl ether.
Data Presentation
Table 1: Troubleshooting Summary for Reductive Amination
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired amine | Formation of 4-hydroxy byproduct | Use a milder reducing agent (e.g., NaBH(OAc)₃). |
| Incomplete imine formation | Use anhydrous conditions, add a dehydrating agent, or use a large excess of the amine source. | |
| Degradation of material | Maintain mild reaction temperatures and control pH. | |
| Presence of dehydrohalogenated impurity | Basic conditions or high temperature | Avoid strong bases in work-up and control temperature. Purify by column chromatography. |
| Formation of dimeric byproducts | Reaction of product amine with starting ketone | Use a large excess of the ammonia source and add the reducing agent slowly. |
Visualizing Reaction Mechanisms
Caption: Mechanism of reductive amination.
Sources
Technical Support Center: Troubleshooting Coupling Reactions with 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
Welcome to the technical support center for chemists working with 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride. This guide is designed to provide in-depth, field-tested insights into overcoming common challenges associated with coupling reactions involving this versatile building block. As researchers and drug development professionals, we understand that low yields can be a significant bottleneck. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and logically devise effective solutions.
Part 1: Foundational Troubleshooting - First Principles
Before diving into reaction-specific issues, it's crucial to address the fundamental characteristics of your starting material and reaction environment. Low yields often stem from overlooking these core aspects.
FAQ 1: My reaction is giving low to no yield. What are the absolute first things I should check?
This is the most common and critical question. A systematic initial check is the foundation of effective troubleshooting. Before making significant changes to your protocol, verify the following points.
A. Integrity of Starting Material and Reagents:
-
The Hydrochloride Salt: Your starting material is an amine salt. The primary amine is protonated (R-NH3+ Cl-), rendering it non-nucleophilic and potentially problematic for certain catalytic cycles. This is the single most important initial consideration.
-
Reagent Purity: How old are your reagents? Boronic acids, for instance, can degrade via protodeboronation if exposed to moisture and air.[1] Ensure coupling partners, catalysts, and bases are from a reliable source and have been stored correctly.
-
Solvent Quality: Ensure all solvents are anhydrous and, for palladium-catalyzed reactions, thoroughly degassed.[1] Oxygen is a known poison for Pd(0) catalysts, and residual water can interfere with many organometallic processes and base-sensitive reagents.
B. Reaction Setup and Inertness:
-
Inert Atmosphere: For any palladium-catalyzed reaction, the active Pd(0) species is highly sensitive to oxygen.[1] An inadequate inert atmosphere (argon or nitrogen) can lead to rapid catalyst deactivation and the formation of homocoupling byproducts. Ensure your degassing procedure (e.g., sparging with inert gas, freeze-pump-thaw cycles) is robust and that the reaction is maintained under a positive pressure of inert gas.
The following workflow provides a logical sequence for these initial checks.
Caption: Initial troubleshooting workflow for low-yield coupling.
FAQ 2: How exactly does the hydrochloride salt form impact my reaction, and how do I properly handle it?
The hydrochloride salt is a critical feature that dictates the initial steps of your reaction setup.
-
For Amide Coupling: The primary amine (R-NH2) is the nucleophile that attacks an activated carboxylic acid. In its salt form (R-NH3+), it is no longer nucleophilic. You must add a base to deprotonate it to the free amine. Critically, you will need at least one molar equivalent of base just to neutralize the HCl salt. Any additional base required by the coupling mechanism itself (e.g., to activate the coupling reagent or scavenge acid produced during the reaction) must be added on top of this first equivalent.[2][3] A common strategy is to add a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) for this purpose.[2][3][4]
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The situation is more complex. While the base in the reaction will neutralize the salt, the free primary amine can act as a ligand for the palladium center. This can either be beneficial, stabilizing the catalyst, or detrimental, poisoning it by occupying coordination sites and inhibiting the catalytic cycle. Furthermore, the choice of base is integral to the catalytic cycle itself (e.g., in the transmetalation step of a Suzuki coupling).[5] Therefore, the base you choose must both effectively neutralize the salt and be compatible with your specific catalytic system.
| Base Type | Common Examples | Suitability for Amide Coupling | Suitability for Pd-Coupling | Key Considerations |
| Tertiary Amines | Triethylamine (TEA), DIPEA | Excellent (for salt neutralization) | Often used, but can be suboptimal | Non-nucleophilic, primarily act as acid scavengers. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Not typically used | Excellent (Suzuki/Buchwald) | Common choice. Cesium carbonate is more soluble and basic, often giving better results but is more expensive.[6][7] |
| Inorganic Phosphates | K₃PO₄ | Not used | Excellent (Suzuki) | A strong base that works well in many systems, especially when water is present.[8] |
| Alkoxides | NaOtBu, KOtBu | Not used | Excellent (Buchwald) | Very strong, non-nucleophilic bases. Essential for many Buchwald-Hartwig aminations but can be incompatible with base-sensitive functional groups like esters.[7] |
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section focuses on C-C and C-N bond formations at the 6-bromo position, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. The bifunctional nature of your starting material (aryl bromide and a primary amine) presents a unique set of challenges.
FAQ 3: I'm attempting a Suzuki coupling, but I'm recovering my starting material and seeing significant dehalogenated byproduct. What is the cause?
The formation of the dehalogenated (debrominated) product is a common and frustrating side reaction.[9] It arises from two primary pathways:
-
Protodeboronation of the Boronic Acid: Your boronic acid coupling partner (R-B(OH)₂) can react with trace water or other protic sources to be replaced by a hydrogen atom (R-H). This is often catalyzed by the palladium complex or base. When this happens, the boronic acid is consumed non-productively.
-
Reduction of the Aryl Bromide: After the initial oxidative addition of your bromo-isochromenamine to the Pd(0) catalyst, the resulting Pd(II) complex can acquire a hydride ligand (from solvent, base, or other additives) and undergo reductive elimination to yield the debrominated product instead of the desired coupled product.[9]
Troubleshooting Strategies:
-
Use Fresh Boronic Acid/Ester: Use freshly purchased boronic acid or consider converting it to a more stable boronic ester derivative, such as a pinacol ester, which is less prone to protodeboronation.[1]
-
Vigorous Stirring & Dry Base: Ensure your base is finely powdered, dry, and that the reaction is stirred vigorously, especially if the base is not fully soluble. Clumped base can lead to poor reproducibility.[1]
-
Optimize Catalyst and Ligand: The choice of ligand is critical. For electron-rich aryl bromides, a more electron-rich and bulky phosphine ligand (e.g., a Buchwald-type ligand like XPhos or SPhos) can promote the desired reductive elimination over side reactions.[10][11]
FAQ 4: My Buchwald-Hartwig reaction is not working. Should I be protecting the primary amine?
This is a key strategic decision. The free primary amine on your substrate can compete with your desired amine coupling partner, leading to self-coupling or oligomerization. It can also act as a ligand and poison the catalyst.[12][13]
Recommendation: Protect the Amine. For developing a robust and reproducible coupling protocol, protecting the primary amine is strongly recommended. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of most cross-coupling reactions and can be easily removed later with acid (e.g., TFA).[14][15][16]
Caption: Decision workflow for amine protection strategy.
Experimental Protocol: Boc Protection
-
Neutralization: Suspend this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (TEA) (1.1 eq) and stir for 15-30 minutes at room temperature to generate the free amine in situ.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the mixture.
-
Reaction: Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Perform a standard aqueous workup to remove excess reagents and the triethylammonium chloride salt. Purify the resulting N-Boc protected compound by column chromatography.
With the N-Boc protected substrate in hand, you can now perform your Suzuki or Buchwald-Hartwig coupling with a much cleaner and more predictable reaction system.
Part 3: Troubleshooting Amide Bond Formation
This section addresses the direct coupling of the primary amine with a carboxylic acid.
FAQ 5: My amide coupling with DCC or EDC is slow and gives a low yield. What are my options?
While carbodiimides like DCC and EDC are common, their efficiency can be limited, especially with less nucleophilic amines or sterically hindered substrates.[17][18] If you are facing low yields, consider upgrading your coupling reagent.
The Role of Additives and Modern Reagents:
-
Carbodiimide Additives: The efficiency of DCC/EDC can be dramatically improved by adding nucleophilic catalysts like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives form an active ester intermediate that is more reactive towards the amine and helps suppress side reactions like racemization.
-
Uronium/Aminium and Phosphonium Reagents: Modern coupling reagents often have these additives built into their structure and offer higher reactivity and faster reaction times.[17]
| Reagent Class | Examples | Mechanism | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate | Inexpensive, widely available | Moderate reactivity, risk of racemization, DCC byproduct (DCU) is poorly soluble |
| Uronium/Aminium | HATU, HBTU | Forms an activated OBt/OAt ester | High reactivity, fast reactions, low racemization | More expensive, can form guanidinium byproducts if amine is added last |
| Phosphonium | PyBOP, PyAOP | Forms an activated OBt/OAt ester | High reactivity, suitable for sterically hindered substrates | More expensive, produces phosphine oxide byproducts |
Recommendation: For difficult couplings, switching from EDC alone to EDC/HOBt or, even better, to HATU is a high-impact troubleshooting step. When using HATU, ensure you add a non-nucleophilic base like DIPEA (2-3 equivalents) to facilitate the reaction.
References
-
University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Reddit. (2020, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020, August 6). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
Reddit. (2022, June 22). Question regarding DCC coupling + hydrochloride salt of amine. r/chemhelp. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Dean, A. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
-
ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved from [Link]
-
ACS Publications. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (n.d.). Na2SO3-Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature. Retrieved from [Link]
-
ResearchGate. (2017, May 12). (PDF) Coupling reactions involving aryldiazonium salt: Part-I. Chemoselective condensation to synthesize 2-(phenylhydrazono)-3-oxo-butyricacid ethylester, its derivatives and their antibacterial activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2023, March 5). Buchwald-Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Thermo Fisher Scientific Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, July 22). Efficient one-step amide formation using amino porphyrins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. hepatochem.com [hepatochem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
"improving the stability of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride reaction products"
Introduction
Welcome to the technical support guide for 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and its reaction products. The inherent structural features of this molecule, specifically the benzylic amine and the isochroman core, present unique stability challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve common issues related to product instability, ensuring the integrity and reproducibility of your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, work-up, purification, and storage of this compound.
Issue 1: Product Discoloration (Yellowing/Browning) Upon Isolation or Storage
Symptoms:
-
The isolated white or off-white solid product gradually turns yellow, tan, or brown.
-
The discoloration is accelerated by exposure to air, light, or elevated temperatures.
Root Cause Analysis: The primary cause of discoloration is the oxidation of the benzylic amine functional group.[1][2][3] The position of the amine group (C4) is benzylic, making the C-H bond susceptible to radical abstraction and subsequent oxidation. Atmospheric oxygen is the most common oxidant. This process can lead to the formation of highly colored imine or other oxidative degradation products.[4][5] Lower aliphatic amines are also prone to atmospheric oxidation, which can lead to coloration upon storage.
Troubleshooting Workflow & Solutions:
Discoloration Troubleshooting Workflow
Detailed Protocols:
-
Protocol 1: Inert Atmosphere Work-up
-
Before starting the work-up, sparge all aqueous and organic solvents with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Conduct all liquid-liquid extractions in a separatory funnel, maintaining a positive pressure of nitrogen.
-
Filter the product using a Schlenk filter funnel under an inert atmosphere.
-
Dry the final hydrochloride salt in a vacuum oven at a moderate temperature (e.g., 40-50°C) with a gentle nitrogen bleed to sweep away residual oxygen and solvent.
-
Issue 2: Poor Long-Term Stability & Formation of New Impurities in QC Samples
Symptoms:
-
HPLC or NMR analysis of a stored sample shows a decrease in the main peak area and the appearance of new, unidentified peaks over time.
-
The physical properties of the material change (e.g., clumping, melting point depression).
Root Cause Analysis: This issue points to chemical degradation beyond simple surface oxidation. Potential pathways include:
-
Oxidative Degradation: As mentioned, oxidation is a primary pathway for benzylic amines.[2][4][5]
-
Hygroscopicity: The hydrochloride salt can absorb atmospheric moisture.[6] Water can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility, which can accelerate degradation. It can also mediate hydrolytic side reactions, although the isochroman ether is generally stable under neutral conditions.
-
Thermal Degradation: Elevated storage temperatures can provide the activation energy needed for various degradation reactions.[1]
-
Photodegradation: The aromatic ring system can absorb UV light, leading to photochemical decomposition pathways.
Solutions & Preventative Measures:
| Parameter | Standard Conditions (Problematic) | Recommended Conditions for Enhanced Stability | Rationale |
| Atmosphere | Air | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the benzylic amine.[2] |
| Temperature | Room Temperature (15-25°C) | Refrigerated (2-8°C) or Frozen (-20°C) | Reduces the rate of all chemical degradation pathways.[1] |
| Light | Standard laboratory lighting | Amber glass vials or storage in the dark | Prevents photolytic cleavage or reaction. |
| Humidity | Uncontrolled | Desiccated environment (e.g., desiccator with Drierite) | Minimizes water absorption by the hygroscopic HCl salt.[6] |
Protocol 2: Stability Indicating (Forced Degradation) Study To proactively understand the stability of your product, a forced degradation study is recommended.[7][8][9] This involves intentionally stressing the material to identify likely degradation products and establish stability-indicating analytical methods.
-
Prepare Samples: Weigh ~5-10 mg of your compound into separate vials.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24h.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24h.
-
Oxidation: 3% H₂O₂ at room temperature for 24h.
-
Thermal: 80°C in an oven for 48h.
-
Photolytic: Expose to ICH-compliant light source (e.g., 1.2 million lux hours).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a high-resolution separation technique like HPLC-UV/MS.
-
Interpretation: This study will reveal the compound's vulnerabilities. For instance, significant degradation with H₂O₂ confirms oxidative liability, reinforcing the need for inert atmosphere handling.[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the hydrochloride salt form used if it's hygroscopic?
A1: Converting the free amine to its hydrochloride salt offers several advantages that often outweigh the issue of hygroscopicity. Firstly, amine salts are generally crystalline, non-volatile solids that are easier to handle, weigh, and purify compared to the often oily or low-melting free base.[10] Secondly, the salt form significantly increases water solubility, which is crucial for many biological and pharmaceutical applications. Finally, protonating the amine protects it from certain reactions, such as acylation or reaction with atmospheric CO₂, improving its overall chemical stability.[11][12]
Q2: I observe a new impurity that corresponds to the loss of the amine group and formation of a ketone at C4. What is happening?
A2: This is a classic signature of oxidative degradation of a benzylic amine. The reaction likely proceeds through the formation of an imine intermediate, which is then hydrolyzed to the corresponding ketone (an isochromanone derivative) and ammonia.[4][5]
Probable pathway for ketone impurity formation.
This pathway strongly indicates that your material has been exposed to oxygen, possibly in the presence of moisture. To prevent this, strictly follow the inert atmosphere and dry storage conditions outlined in the troubleshooting guide.
Q3: Can I use a different salt form to improve stability?
A3: Yes, salt selection is a critical part of drug development and can significantly impact stability. While hydrochloride is common, you could explore other options.[6] For instance, salts of stronger, non-hygroscopic acids like methanesulfonic acid (mesylate) or p-toluenesulfonic acid (tosylate) can sometimes form more stable, less hygroscopic crystalline lattices.[10] However, changing the counter-ion will alter the compound's physical properties (solubility, melting point, bioavailability), so this must be carefully evaluated for your specific application.
Protocol 3: Alternative Salt Screening
-
Dissolve the free base of your amine in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
In separate vials, add 1.0 equivalent of different acids (e.g., methanesulfonic acid, sulfuric acid, tartaric acid, citric acid) dissolved in the same solvent.
-
Stir at room temperature or with gentle heating to encourage salt formation and precipitation.
-
Isolate the resulting solids and characterize them for crystallinity (XRPD), hygroscopicity (DVS), and short-term stability.
Q4: My reaction yields are inconsistent. Could this be related to product stability?
A4: Absolutely. If the product is degrading during the reaction or work-up, your isolated yield will naturally be lower and more variable. For example, if your reaction is run at high temperatures in the presence of air, you may be losing product to oxidation before it's even isolated. Ensure your reaction vessel is purged with nitrogen or argon, especially if the reaction requires prolonged heating. Similarly, a lengthy work-up procedure at ambient conditions can lead to significant product loss. Streamlining the purification process and using inert atmosphere techniques can greatly improve yield consistency.
References
- Degradation of benzylamines during chlorination and chloramination.RSC Publishing.
- Schematic degradation pathway of benzylamine as described in literature...ResearchGate.
- Forced Degradation & Stability Testing: Strategies and Analytical perspectives.SlideShare.
- Technical Support Center: Isochromanone Synthesis.Benchchem.
- Amine hydrochloride salts : a problem in polyurethane synthesis.University of Glasgow Theses Service.
- Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis.ResearchGate.
- Amine hydrochloride salts : a problem in polyurethane synthesis.Enlighten Theses.
- Development of forced degradation and stability indicating studies for drug substance and drug product.International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Bacterial degradation of monocyclic aromatic amines.PubMed Central.
- Forced Degradation Studies.MedCrave online.
- Forced Degradation Studies for Biopharmaceuticals.Pharmaceutical Technology.
- Ways of crashing out amines.Reddit.
- Amines.National Council of Educational Research and Training (NCERT).
- Amine acid salt compounds and process for the production thereof.Google Patents.
- Forced Degradation Study: An Important Tool in Drug Development.Asian Journal of Research in Chemistry.
Sources
- 1. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpp.com [ijrpp.com]
- 4. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ajrconline.org [ajrconline.org]
- 10. reddit.com [reddit.com]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
"dehalogenation of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride under reaction conditions"
Welcome to the technical support guide for the dehalogenation of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) encountered during this specific transformation. As researchers in drug development, mastering this reaction is often a key step in modifying lead compounds, making a robust and reproducible protocol essential.
Introduction: The Challenge of Selective Dehalogenation
The reductive removal of an aryl bromide, such as in 6-Bromo-3,4-dihydro-1H-isochromen-4-amine, is a common synthetic operation. The goal is to replace the carbon-bromine (C-Br) bond with a carbon-hydrogen (C-H) bond, typically via catalytic hydrogenation. While seemingly straightforward, the presence of an amine hydrochloride salt introduces specific challenges, primarily related to catalyst activity and reaction pH. This guide is designed to help you navigate these challenges to achieve a high-yield, clean conversion.
Frequently Asked Questions & Troubleshooting Guide
Q1: My dehalogenation reaction is stalled or incomplete. What are the most likely causes?
An incomplete reaction is the most common issue. The root cause often traces back to catalyst deactivation or insufficient hydrogen availability. Let's break down the possibilities.
Answer:
From a mechanistic standpoint, palladium-catalyzed hydrogenation involves the oxidative addition of the aryl bromide to the Pd(0) surface, followed by hydrogenolysis. The hydrochloride salt of your amine substrate is the primary complicating factor.
-
Acid Poisoning of the Catalyst: The substrate, being an amine hydrochloride, introduces acid (HCl) into the reaction. This acid can protonate the catalyst support or alter the electronic properties of the palladium nanoparticles, significantly reducing their catalytic activity.[1][2][3] In our experience, this is the number one cause of failed dehalogenations with amine salt substrates.
-
Insufficient Hydrogen Pressure: While many aryl bromides can be reduced at atmospheric pressure, some may require higher pressures (e.g., 50 psi) to achieve a reasonable reaction rate.
-
Poor Catalyst Quality or Loading: The activity of Palladium on Carbon (Pd/C) can vary between batches and suppliers. Using a low-activity catalyst or an insufficient catalytic loading (mol%) will lead to slow or incomplete conversion.
-
Inadequate Mixing/Mass Transfer: This is a heterogeneous reaction. If the mixture is not agitated vigorously, the transport of the substrate to the catalyst surface and the dissolution of hydrogen gas into the solvent can become rate-limiting.
Troubleshooting Protocol:
-
Neutralize the Acid: The most critical step is to add a stoichiometric amount of a non-nucleophilic base to neutralize the HCl salt. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are excellent choices. Add at least 1.0-1.1 equivalents of the base relative to your substrate.
-
Increase Hydrogen Pressure: If neutralizing the acid is not sufficient, increase the hydrogen pressure. Use a Parr shaker or a similar hydrogenation apparatus to run the reaction at 50-100 psi of H₂.
-
Check Your Catalyst: Ensure you are using a high-quality catalyst (e.g., 10% Pd/C, Degussa type). If the reaction is still slow, increase the catalyst loading from a typical 5 mol% to 10 mol%.
-
Optimize Solvent and Agitation: Use a solvent that readily dissolves both the substrate and hydrogen, such as methanol or ethanol. Ensure your stirring or shaking is vigorous enough to keep the catalyst suspended.
Q2: I've added a base as recommended, but now I'm seeing byproducts. What's happening?
While adding a base is crucial, the choice and amount can sometimes lead to side reactions if not properly controlled.
Answer:
The primary byproduct concern after basification is the free amine itself participating in side reactions.
-
Free Amine Reactivity: Once neutralized, the primary amine at the C4 position is nucleophilic. While generally stable under these conditions, it could potentially interact with solvent or impurities, though this is less common.
-
Over-reduction: Although less likely for a simple benzene ring under standard Pd/C conditions, highly active catalysts or harsh conditions (high temperature/pressure) could potentially lead to the reduction of the aromatic ring. This is rarely observed for dehalogenations.
-
Impure Base: Using an old or impure bottle of a liquid base like triethylamine can introduce impurities that interfere with the reaction.
Minimization Strategy:
-
Use a Solid Base: To avoid impurities from liquid amines, consider using an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] These are effective and minimize the risk of introducing organic impurities.
-
Precise Stoichiometry: Use only a slight excess of base (e.g., 1.1 equivalents). A large excess is unnecessary and can sometimes be detrimental.
-
Mild Conditions: Stick to room temperature and moderate hydrogen pressure (1-4 atm). There is rarely a need for high temperatures in this type of reaction.
Q3: What is the optimal catalyst and solvent system for this reaction?
Choosing the right combination of catalyst and solvent is key to an efficient and clean reaction.
Answer:
The standard choice for this transformation is 10% Palladium on Carbon (Pd/C) . It is robust, efficient for C-Br bond hydrogenolysis, and generally chemoselective.[5]
-
Catalyst Choice: While standard 10% Pd/C is the workhorse, for difficult substrates, Pearlman's catalyst (Pd(OH)₂/C) can sometimes show superior activity, especially under acidic or neutral conditions. However, given that we recommend adding a base, standard Pd/C is more cost-effective and usually sufficient.
-
Solvent System: Protic solvents are generally preferred for catalytic hydrogenation.
-
Methanol (MeOH): An excellent, all-around choice. It has good solubility for the substrate (once basified) and for hydrogen gas.
-
Ethanol (EtOH): Very similar to methanol and can be used interchangeably.
-
Tetrahydrofuran (THF): A good alternative if solubility is an issue in alcohols. It can be used with a hydrogen donor like triethylsilane as an alternative to H₂ gas.[6]
-
Recommended Starting Protocol:
| Parameter | Recommended Condition | Rationale |
| Substrate | 6-Bromo-3,4-dihydro-1H-isochromen-4-amine HCl | 1.0 equivalent |
| Catalyst | 10% Pd/C | 5-10 mol% |
| Base | Triethylamine (Et₃N) or K₂CO₃ | 1.1 equivalents |
| Solvent | Methanol | Sufficient to dissolve substrate (~0.1 M) |
| Hydrogen Source | H₂ gas | 1 atm (balloon) to 50 psi |
| Temperature | Room Temperature (20-25 °C) | Sufficient for C-Br cleavage |
| Reaction Time | 2-16 hours | Monitor by TLC or LC-MS |
Q4: Are there alternative methods to catalytic hydrogenation if it fails?
Yes, if catalytic hydrogenation with H₂ gas proves problematic, several other reliable methods can be employed for reductive dehalogenation.
Answer:
These methods often involve different mechanisms and can be useful if the substrate is sensitive to the standard hydrogenation conditions or if specialized high-pressure equipment is unavailable.
-
Catalytic Transfer Hydrogenation: This method avoids the use of gaseous hydrogen. Instead, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.
-
Reagents: 10% Pd/C with a hydrogen donor like ammonium formate, formic acid, or sodium hypophosphite.[7]
-
Advantages: Operationally simpler and safer than using hydrogen gas. No special pressure equipment is needed.
-
-
Reduction with Metals: Active metals can be used to effect the dehalogenation, often in an acidic medium.
-
Reagents: Zinc dust (Zn) in acetic acid (AcOH) or Tin (Sn) in hydrochloric acid (HCl).
-
Considerations: These conditions are acidic and may not be suitable for all substrates. The work-up can also be more complex to remove the metal salts.
-
-
Hydride Reagents: While powerful, common hydrides like LiAlH₄ are generally not selective for C-Br bonds in the presence of other groups and are not recommended here. However, milder hydride sources can be used.
-
Reagents: Triethylsilane (TES) with a palladium catalyst can be very effective.[6] This system is mild and shows excellent functional group tolerance.
-
Experimental Workflow & Protocols
Protocol 1: Standard Catalytic Hydrogenation
This protocol is the recommended starting point for the dehalogenation.
Caption: Standard workflow for Pd/C catalyzed dehalogenation.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add methanol (to make a ~0.1 M solution) and triethylamine (1.1 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Carefully add 10% Pd/C (0.05 eq, 5 mol%) to the solution.
-
Seal the flask and purge the headspace with nitrogen or argon, followed by purging with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Use caution as Pd/C can be pyrophoric.
-
Wash the Celite pad with a small amount of methanol to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product, 3,4-dihydro-1H-isochromen-4-amine, can be purified by standard methods such as silica gel chromatography or recrystallization.
Troubleshooting Decision Tree
If the standard protocol fails, use this decision tree to guide your next steps.
Caption: Decision tree for troubleshooting a stalled reaction.
References
-
Effect of Acid Treatment on Pd/C Catalysts for Improving Selective Hydrogenation of Phenol. (2024). ResearchGate. [Link]
-
Electrochemical Stability and Degradation of Commercial Pd/C Catalyst in Acidic Media. (2021). American Chemical Society. [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2002). ResearchGate. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal. [Link]
-
A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. (2012). PubMed. [Link]
-
Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024). MDPI. [Link]
-
Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. (2020). National Institutes of Health. [Link]
-
Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. (2025). National Institutes of Health. [Link]
-
Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (2010). ResearchGate. [Link]
-
Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. (2022). Thieme Chemistry. [Link]
-
Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure. (2004). ResearchGate. [Link]
-
A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride. (2022). ResearchGate. [Link]
-
Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
Sources
- 1. Effect of Acid Treatment on Pd/C Catalysts for Improving Selective Hydrogenation of Phenol -Clean Technology | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor (2022) | Mathéo La Torre [scispace.com]
- 7. researchgate.net [researchgate.net]
"managing impurities in 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride synthesis"
Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working on the synthesis of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to navigate the complexities of this synthesis and effectively manage impurities.
Introduction: The Challenge of Purity
The synthesis of this compound, a key intermediate in pharmaceutical development, presents a series of challenges where impurity formation can compromise yield, purity, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding every recommendation in established chemical principles.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on diagnosing the problem and implementing effective solutions.
Question 1: My final product is off-color (e.g., yellow, brown, or gray). What are the likely causes and how can I obtain a white solid?
Answer:
Discoloration in the final product is a common issue and typically points to the presence of minor, often highly colored, impurities. The root cause can usually be traced back to one of three areas: starting material quality, reaction conditions, or degradation.
-
Causality: Aromatic compounds, especially those containing amino and bromo groups, can be susceptible to oxidation, leading to the formation of colored quinone-like or polymeric impurities. Residual starting materials or reagents from intermediate steps, if not completely removed, can also degrade under the conditions of subsequent steps or during the final work-up and isolation. For instance, incomplete hydrolysis of an acetyl protecting group in a related synthesis can lead to colored byproducts.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product discoloration.
-
Recommended Protocol (Decolorization):
-
Dissolve the crude, colored this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.
-
Stir and gently heat the mixture for 10-15 minutes. Caution: Avoid vigorous boiling to prevent bumping.
-
Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the activated carbon.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Question 2: HPLC analysis shows a significant impurity with a mass corresponding to a di-brominated product. How can I prevent this?
Answer:
The formation of di-brominated species is a classic example of over-bromination, a common side reaction when dealing with activated aromatic rings. The amino group (or a precursor) strongly activates the ring, making it susceptible to further electrophilic substitution.
-
Causality: This issue arises from poor control over the bromination step. High local concentrations of the brominating agent (e.g., Br₂ or N-bromosuccinimide (NBS)), elevated reaction temperatures, or using more than one stoichiometric equivalent of the reagent can lead to a second bromination event on the electron-rich aromatic ring.[2]
-
Preventative Measures:
-
Control Stoichiometry: Use precisely one equivalent of the brominating agent. It is often beneficial to use slightly less than one equivalent and accept a small amount of unreacted starting material, which is typically easier to remove than the di-bromo impurity.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring the mono-bromination pathway.[2]
-
Temperature Control: Perform the bromination at low temperatures (e.g., 0 to -10 °C) to increase the selectivity of the reaction.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-bromo byproduct.[2]
-
Question 3: My reaction yield is consistently low, and I isolate a significant amount of unreacted starting material. What should I investigate?
Answer:
Low conversion is often related to reaction kinetics or catalyst/reagent deactivation. A systematic approach is necessary to identify the root cause.
-
Causality: Insufficient reaction time or temperature can lead to incomplete conversion. In reactions involving catalysts (e.g., a Lewis acid for cyclization), the catalyst may be deactivated by impurities in the starting materials or solvents. The amine functionality itself can sometimes interfere with certain catalysts.
-
Optimization Strategy:
-
Reaction Parameters: Incrementally increase the reaction time and/or temperature, monitoring the reaction progress at each stage to find the optimal balance between conversion and impurity formation.
-
Reagent Quality: Ensure all reagents and solvents are of high purity and anhydrous where required. Water can deactivate many catalysts used in organic synthesis.
-
Inert Atmosphere: If any reagents are sensitive to air or moisture, ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Order of Addition: Re-evaluate the order of reagent addition. In some cases, pre-mixing certain reagents or adding a component slowly can significantly improve the outcome.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis and analysis of this compound.
What is a plausible synthetic route and what are the key control points?
A common strategy for synthesizing similar structures involves the cyclization of a phenethyl alcohol derivative followed by the introduction of the amine.
Sources
Technical Support Center: Crystallization of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine Hydrochloride Derivatives
Welcome to the technical support center for the crystallization of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material for this specific class of compounds. As amine hydrochloride salts, these molecules present unique challenges, including high polarity, potential hygroscopicity, and a propensity for polymorphism.
This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and refine your crystallization methods with confidence.
Frequently Asked Questions (FAQs)
Q1: My compound refuses to crystallize from any single solvent I've tried. What's the next step?
This is a common issue, especially with highly soluble hydrochloride salts. The solution often lies in using a binary or ternary solvent system. The goal is to find a "soluble solvent" in which your compound is freely soluble and an "anti-solvent" in which it is poorly soluble. Crystallization is then induced by techniques like anti-solvent addition or vapor diffusion. A good starting point is to dissolve the compound in a minimal amount of a polar, soluble solvent (e.g., methanol, ethanol) and then slowly add a less polar anti-solvent (e.g., ethyl acetate, diethyl ether, or toluene) until turbidity persists.
Q2: My compound "oiled out," forming a viscous liquid instead of crystals. What went wrong and how can I fix it?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high degree of supersaturation or rapid cooling.[1] The resulting oil is an amorphous state that is difficult to crystallize.
Causality: The high concentration and/or rapid temperature drop forces the solute out of solution before it can organize into a crystal lattice. Impurities can also depress the melting point, increasing the likelihood of oiling out.[2][3]
Solutions:
-
Re-dissolve and Slow Down: Re-heat the solution until the oil dissolves completely. If necessary, add a small amount (1-2 mL) of additional solvent to reduce the supersaturation level.[1]
-
Cool Slowly: Allow the solution to cool to room temperature slowly, then gradually transfer it to a colder environment (e.g., a 4°C refrigerator). Avoid shocking the system by placing it directly in an ice bath.
-
Use a Higher Boiling Point Solvent: Solvents with very low boiling points can evaporate too quickly, leading to rapid supersaturation. A solvent with a boiling point below 100°C is generally preferred to avoid oiling out while still allowing for easy removal.[4]
Q3: I have a clear, supersaturated solution, but no crystals are forming. How can I induce nucleation?
Inducing nucleation is the first step in crystal growth. If spontaneous nucleation doesn't occur, it needs a little encouragement.
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.[1]
-
Seeding: If you have a previous batch of crystals, add a single, tiny seed crystal to the supersaturated solution. This provides a template for further growth.
-
Ultrasonication: A brief burst in an ultrasonic bath can sometimes provide the energy needed to trigger nucleation.
-
Reduced Temperature: If the solution is stable at room temperature, try moving it to a colder environment (refrigerator or freezer) to further decrease solubility.
Q4: The final product is a mass of very fine needles. How can I grow larger, more equant crystals?
Fine needles are often the result of rapid crystallization from a highly supersaturated solution. While crystalline, this morphology can be difficult to filter, dry, and handle in downstream processing. The goal is to slow down the crystal growth rate.
Strategies for Better Crystal Habit:
-
Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperature. This ensures the solution cools through the metastable zone more slowly.[1]
-
Slow Cooling/Evaporation: Allow the solvent to evaporate very slowly over several days by covering the flask with perforated parafilm.
-
Solvent System Modification: The choice of solvent can dramatically affect crystal habit. Experiment with different solvent/anti-solvent pairs. For example, crystallization of a related bromo analogue from a dioxane/diisopropyl ether system by slow diffusion yielded thin platelets rather than needles.[5][6]
In-Depth Troubleshooting Guides
This section provides a structured approach to solving more persistent crystallization challenges.
Problem: Persistent Failure to Achieve Crystallinity
If initial attempts fail, a systematic approach is necessary. This workflow helps diagnose the root cause, which is typically related to solvent selection or purity.
Workflow: Troubleshooting Crystallization Failure
Caption: A decision tree for systematically troubleshooting crystallization failure.
The Causality Explained:
-
Purity: Impurities can act as "growth inhibitors" by adsorbing to the crystal surface, preventing further lattice formation.[2][3][7] In some cases, impurities can even co-crystallize or form solid solutions, disrupting the primary lattice.[8][9] Ensuring high purity (>95%) is a critical first step.
-
Solvent Choice: The "like dissolves like" principle is a good starting point. For a polar hydrochloride salt, polar solvents are often required for dissolution.[4] However, if solubility is too high across all temperatures, crystallization is impossible. This necessitates an anti-solvent to reduce the compound's solubility in a controlled manner.
Problem: Polymorphism and Solvate Formation
This compound derivatives, like many pharmaceutical salts, can exhibit polymorphism—the ability to exist in multiple crystal forms.[2][5] These polymorphs can have different physical properties, including solubility and stability. Furthermore, solvent molecules can be incorporated into the crystal lattice, forming solvates (or hydrates if water is the solvent).[5][6]
Why it Happens:
-
Thermodynamic vs. Kinetic Control: Rapid crystallization (kinetic control) often yields a less stable (metastable) polymorph. Slower, near-equilibrium processes (thermodynamic control) favor the most stable form.
-
Solvent Interaction: The solvent is not merely a medium; it interacts with the solute. Solvents capable of hydrogen bonding can be incorporated into the lattice. For instance, a bromo-analogue of pitolisant hydrochloride was found to form a monohydrate when crystallized.[5][6]
Troubleshooting & Characterization Protocol:
-
Screening: Crystallize the compound from a diverse set of solvents and conditions (fast vs. slow cooling, different anti-solvents).
-
Characterization: Each resulting solid form must be analyzed to determine if it is a new polymorph, a solvate, or the same form.
-
Key Analytical Techniques: A suite of analytical methods is required for comprehensive characterization.[10][11][12][13][14]
-
Powder X-Ray Diffraction (PXRD): The definitive tool for identifying different crystal lattices. Each polymorph will have a unique diffraction pattern.[13][14]
-
Differential Scanning Calorimetry (DSC): Measures thermal events like melting and phase transitions. Different polymorphs will have different melting points.
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature. This is crucial for identifying solvates/hydrates by showing a weight loss step corresponding to the loss of the solvent molecule.
-
Microscopy: Optical microscopy can reveal differences in crystal habit (shape) between different forms.[10][12]
-
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
-
Place ~10-15 mg of the compound into several small vials.
-
Add a solvent from the list below dropwise, starting with 0.1 mL.
-
Observe solubility at room temperature. If insoluble, gently heat the vial to the solvent's boiling point.
-
If the compound dissolves upon heating, allow it to cool slowly to room temperature and then place in a 4°C refrigerator.
-
Observe for crystal formation over 24-48 hours.
-
Record observations in a table similar to the one below.
Table 1: Common Solvents for Crystallization of Hydrochloride Salts
| Solvent | Boiling Point (°C)[4] | Polarity | Typical Role | Notes for Amine HCl Salts |
| Water | 100 | High | Soluble Solvent | High solubility likely. Risk of hydrate formation.[5][6] |
| Methanol | 65 | High | Soluble Solvent | Often provides high solubility, good for dissolving before adding anti-solvent. |
| Ethanol | 78 | High | Soluble Solvent | Similar to methanol, slightly less polar. A good starting point.[15] |
| Isopropanol | 82 | Medium | Soluble/Anti-Solvent | Can sometimes be used for direct crystallization. Often a good choice.[15] |
| Acetonitrile | 82 | Medium | Soluble/Anti-Solvent | Moderate polarity, can work well in binary systems. |
| Ethyl Acetate | 77 | Low-Medium | Anti-Solvent | Good for precipitating salts from more polar solvents like alcohols.[16] |
| Acetone | 56 | Medium | Soluble/Wash | Use with caution due to low boiling point; can be effective.[15] |
| Toluene | 111 | Low | Anti-Solvent | High boiling point, use if other anti-solvents fail.[4] |
| Diethyl Ether | 35 | Low | Anti-Solvent | Very effective anti-solvent, but highly volatile and flammable.[1] |
Protocol 2: Anti-Solvent Vapor Diffusion
This method is ideal for growing high-quality single crystals for X-ray analysis when only small amounts of material are available.
Workflow: Vapor Diffusion Crystallization
Caption: Step-by-step workflow for setting up a vapor diffusion experiment.
Mechanism: The more volatile anti-solvent slowly diffuses in the vapor phase into the solution containing the compound. This gradually decreases the compound's solubility, leading to slow, controlled crystal growth without mechanical disturbance. A documented successful method for a similar compound involved the slow diffusion of diisopropyl ether into a dioxane solution.[5][6]
References
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. American Chemical Society.
- Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues.
- Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
- CRYSTAL CHARACTERIZATION TECHNIQUES.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
- What are the different techniques to characterize chemical crystals?.
- Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. University of Southampton ePrints.
- Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. RSC Publishing.
- Troubleshooting Crystalliz
- Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. RSC Publishing.
- Effect of Impurities on the Growth Kinetics of Crystals.
- Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations.
- Determining Which Solvent to Use. Chemistry LibreTexts.
- Problem with hydrochloride salt formation/isol
- Purification of organic hydrochloride salt?.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00742E [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. acadpubl.eu [acadpubl.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine Hydrochloride and Structurally Related Amines
Introduction: The Significance of the Isochromenamine Scaffold in Medicinal Chemistry
The 3,4-dihydro-1H-isochromen-4-amine scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a bromine atom at the 6-position, as in 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride, offers a key point for molecular diversification through various chemical transformations. This guide provides a comprehensive comparison of the reactivity of this key intermediate with other structurally similar amines in three fundamental reactions: N-acylation, N-alkylation, and Buchwald-Hartwig amination. Understanding the subtle interplay of electronic and steric effects on the reactivity of this molecule is paramount for researchers and drug development professionals aiming to efficiently synthesize novel therapeutic agents.
This guide will delve into the theoretical underpinnings of the reactivity of these amines and provide detailed, actionable experimental protocols for their comparative analysis. The insights provided herein are designed to empower chemists to make informed decisions in their synthetic strategies, ultimately accelerating the drug discovery process.
Comparative Amines: A Rationale for Selection
To provide a thorough understanding of the reactivity of this compound ( 1 ), we have selected a panel of structurally related amines for comparison. These have been chosen to systematically dissect the electronic and steric contributions to reactivity.
-
3,4-dihydro-1H-isochromen-4-amine (2): The non-brominated parent compound will serve as a baseline to evaluate the electronic influence of the bromine atom.
-
6-Chloro-3,4-dihydro-1H-isochromen-4-amine (3): Comparison with the chloro-analogue will highlight the effect of a different halogen substituent on reactivity.
-
Benzylamine (4): An acyclic analogue, this will help to elucidate the impact of the cyclic isochroman framework on the amine's reactivity.
-
Aniline (5): As a primary aromatic amine, aniline will provide a benchmark for the reactivity of an sp²-hybridized nitrogen compared to the sp³-hybridized nitrogen in the isochroman series.
N-Acylation: Probing Nucleophilicity
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals. The rate of this reaction is a direct measure of the nucleophilicity of the amine.[1][2]
Experimental Design
A competitive acylation experiment will be performed to qualitatively assess the relative reactivities. A mixture of equimolar amounts of this compound (neutralized in situ) and one of the comparator amines will be treated with a sub-stoichiometric amount of a standard acylating agent, such as acetyl chloride. The product distribution will be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For a quantitative comparison, the initial rates of acylation for each amine will be determined independently under pseudo-first-order conditions.
Experimental Protocol: Comparative N-Acylation with Acetyl Chloride
-
Preparation of Amine Solutions: Prepare 0.1 M solutions of each amine (compounds 1-5 ) in anhydrous dichloromethane (DCM) containing 1.1 equivalents of a non-nucleophilic base such as triethylamine. For compound 1 , the hydrochloride salt will be neutralized in situ.
-
Reaction Initiation: To each amine solution at 0 °C under an inert atmosphere, add 0.9 equivalents of a 0.1 M solution of acetyl chloride in anhydrous DCM dropwise.
-
Monitoring and Quenching: Monitor the reaction progress by TLC or LC-MS at regular intervals. After a predetermined time (e.g., 30 minutes), quench the reaction by adding an excess of a primary amine scavenger, such as piperidine.
-
Analysis: Analyze the product mixture by HPLC or GC-MS to determine the relative conversion of each amine to its corresponding acetamide.
Caption: Simplified SN2 mechanism for N-alkylation.
Expected Reactivity Trends and Discussion
The expected order of reactivity in N-alkylation is:
Benzylamine (4) > 3,4-dihydro-1H-isochromen-4-amine (2) > 6-Bromo-3,4-dihydro-1H-isochromen-4-amine (1) ≈ 6-Chloro-3,4-dihydro-1H-isochromen-4-amine (3) > Aniline (5)
The trend is expected to be similar to that of N-acylation, as both reactions are dependent on the nucleophilicity of the amine. However, steric hindrance can play a more significant role in N-alkylation. The isochroman ring in compounds 1 , 2 , and 3 may present some steric hindrance compared to the more flexible benzylamine 4 . The electron-withdrawing effect of the bromine and chlorine atoms in 1 and 3 will again decrease the reactivity compared to 2 . Aniline 5 will be the least reactive due to its lower nucleophilicity.
| Compound | Predicted Relative Reactivity (N-Alkylation) | Rationale |
| 1 | Moderate | Reduced nucleophilicity due to bromine; potential steric hindrance. |
| 2 | High | Good nucleophilicity; some steric hindrance from the isochroman ring. |
| 3 | Moderate | Reduced nucleophilicity due to chlorine; potential steric hindrance. |
| 4 | Very High | High nucleophilicity and minimal steric hindrance. |
| 5 | Low | Low nucleophilicity. |
Buchwald-Hartwig Amination: A Test of Catalytic Coupling Compatibility
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of arylamines. [3][4][5]The efficiency of this reaction is highly dependent on the electronic and steric properties of both the amine and the aryl halide, as well as the choice of ligand and base.
Experimental Design
The suitability of each amine as a coupling partner in the Buchwald-Hartwig reaction will be evaluated by reacting it with a standard aryl bromide, 4-bromotoluene, under typical reaction conditions. The yield of the coupled product will be determined by HPLC after a fixed reaction time.
Experimental Protocol: Comparative Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., XPhos) in anhydrous toluene.
-
Reaction Setup: In a series of reaction vials, add 4-bromotoluene (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
Reaction Initiation: Add the catalyst stock solution to each vial. Seal the vials and heat to 100 °C.
-
Monitoring and Analysis: After 16 hours, cool the reactions to room temperature, quench with water, and extract with ethyl acetate. Analyze the organic layer by HPLC with an internal standard to determine the yield of the coupled product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Biological Activity Screening: A Comparative Analysis Featuring a Novel 6-Bromo-3,4-dihydro-1H-isochromen-4-amine Hydrochloride Derived Library
In the relentless pursuit of novel therapeutics, the exploration of uncharted chemical space is paramount. The synthesis and subsequent biological evaluation of unique compound libraries offer a gateway to identifying first-in-class drugs with novel mechanisms of action. This guide provides a comprehensive framework for the biological activity screening of a hypothetical, yet structurally intriguing, library derived from 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride. As your guide, I will navigate you through the strategic decisions, comparative technologies, and detailed protocols necessary to unlock the therapeutic potential of this novel chemical scaffold. We will objectively compare its prospective performance with established alternatives, supported by established experimental principles.
The Strategic Imperative: Unveiling the Potential of a Novel Isochromen-Amine Library
The core of our investigation is a combinatorial library synthesized from the this compound scaffold. The inherent structural rigidity of the isochroman core, coupled with the reactive amine handle, provides a fertile ground for generating a diverse collection of small molecules. This diversity is crucial, as it increases the probability of discovering "hits"—compounds that exhibit a desired biological activity.[1] A comparative analysis of such a novel library against established collections, such as natural product or fragment libraries, is essential to understand the unique chemical space it occupies.[1][2]
The Screening Cascade: A Multi-Tiered Approach to Hit Identification
A robust screening campaign is not a single experiment but a strategically designed cascade of assays. This tiered approach is designed to efficiently sift through a large number of compounds, eliminate false positives, and progressively characterize the most promising candidates.
Caption: A typical drug discovery screening cascade.
Primary Screening: A Fork in the Road - Target-Based vs. Phenotypic Approaches
The initial foray into understanding the biological potential of our isochroman-amine library begins with a primary high-throughput screen (HTS).[3] A critical decision at this juncture is the choice between a target-based and a phenotypic screening paradigm.
-
Target-Based Screening: This approach presupposes a known biological target, such as a specific enzyme or receptor, that is implicated in a disease. The assays are designed to measure the direct interaction of the library compounds with this purified target. This is a highly rational approach that simplifies hit-to-lead optimization.
-
Phenotypic Screening: In contrast, phenotypic screening is "target-agnostic." Here, the library is tested in a cell-based or whole-organism model to identify compounds that elicit a desired physiological change (a phenotype), such as inducing cancer cell death.[3][4] The specific molecular target is then identified in subsequent studies.
For a novel library with unknown potential, a dual screening strategy employing both approaches can be highly informative. For instance, a phenotypic screen for anticancer activity could be run in parallel with a target-based screen against a panel of kinases, a well-established class of drug targets.[5][6]
A Comparative Arsenal of Primary Screening Technologies
The success of a primary HTS campaign hinges on the selection of an appropriate assay technology. The choice is dictated by factors such as the nature of the biological target, throughput requirements, cost, and the potential for assay interference. Below is a comparative guide to some of the leading HTS technologies.
| Technology | Principle | Advantages | Disadvantages | Typical Applications |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (tracer) upon binding to a larger molecule.[7][8] | Homogeneous (no-wash) format, cost-effective, real-time measurements possible.[8][9] | Requires a fluorescently labeled tracer, sensitive to changes in molecular volume, not suitable for all target classes.[9] | Protein-protein interactions, protein-small molecule binding, enzyme assays.[8] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A combination of Time-Resolved Fluorescence (TRF) and Förster Resonance Energy Transfer (FRET).[10][11][12] Energy transfer occurs between a long-lifetime donor (e.g., lanthanide) and an acceptor fluorophore when in close proximity.[13] | Homogeneous, high signal-to-noise ratio, robust against many types of assay interference.[10][12] | Requires specific labeling of interacting partners, can be more expensive than FP. | Kinase assays, GPCR signaling, protein-protein interactions, biomarker quantification.[12][14] |
| AlphaScreen® / AlphaLISA® | Amplified Luminescent Proximity Homogeneous Assay.[15] Involves donor and acceptor beads that come into close proximity upon a binding event, leading to a cascade of chemical reactions that produce a luminescent signal. | Highly sensitive, no-wash format, versatile for a wide range of targets.[15][16] | Sensitive to light, potential for interference from singlet oxygen quenchers.[15] | Protein-protein interactions, enzyme assays, immunoassays.[16] |
| Bioluminescence Resonance Energy Transfer (BRET) | Energy transfer from a bioluminescent donor (e.g., luciferase) to a fluorescent acceptor.[17][18][19] Does not require an external light source for donor excitation.[19] | Low background signal, suitable for live-cell assays, non-invasive.[17][19] | Requires genetic engineering to create fusion proteins, signal intensity can be lower than fluorescence-based methods. | GPCR signaling, protein-protein interactions in living cells.[19][20][21] |
Delving Deeper: Secondary and Confirmatory Assays
Initial "hits" from the primary screen are merely the starting point. A rigorous process of hit confirmation and validation is essential to weed out false positives and prioritize the most promising compounds.
-
Dose-Response Confirmation: Hits are re-tested at multiple concentrations to determine their potency (e.g., IC50 or EC50).
-
Orthogonal Assays: These are mechanistically different assays that measure the same biological endpoint. For example, a hit from a kinase activity assay could be confirmed using a binding assay to ensure it interacts directly with the kinase.
-
Selectivity Profiling: Promising hits are screened against a panel of related targets to assess their selectivity. For instance, a potential kinase inhibitor should be tested against a broad panel of kinases to determine its specificity.[6]
The Competitive Landscape: How Does the Isochromen-Amine Library Stack Up?
While we lack direct experimental data for our specific library, we can make some informed comparisons with other established library types based on their general characteristics.
| Library Type | Key Characteristics | Potential Advantages of Isochromen-Amine Library | Potential Disadvantages |
| Natural Products | High structural diversity and complexity, often with inherent biological activity.[1] | More straightforward synthetic access and amenability to medicinal chemistry optimization. | May lack the evolutionary pre-validation for biological relevance that natural products possess. |
| Fragment Libraries | Composed of very small molecules (<300 Da) that can efficiently probe chemical space.[1] | The larger and more complex isochroman-amine derivatives may exhibit higher initial potency. | May have a lower hit rate compared to the more comprehensive sampling of chemical space by fragments. |
| DNA-Encoded Libraries (DELs) | Enormous libraries where each compound is tagged with a unique DNA barcode, allowing for rapid screening of millions to billions of molecules.[22][23] | The isochroman-amine library allows for screening in functional cell-based assays, which can be challenging for DELs. | Significantly smaller library size compared to what can be achieved with DEL technology. |
| Other Combinatorial Libraries | Often based on well-established chemical scaffolds with known biological relevance. | The novelty of the isochroman-amine scaffold may lead to the discovery of novel mechanisms of action.[2] | The biological relevance of the scaffold is yet to be established. |
Experimental Protocols: A Practical Guide
To translate theory into practice, here are detailed, step-by-step protocols for representative assays that could be employed in the screening of our hypothetical library.
Protocol 1: Primary HTS for Anticancer Activity using a Cell Viability Assay
This protocol describes a common phenotypic screen to identify compounds that are cytotoxic to cancer cells.[4][24][25]
-
Cell Culture: Culture a cancer cell line (e.g., HeLa or MCF-7) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add the isochroman-amine library compounds to the wells at a final concentration of 10 µM. Include appropriate controls (e.g., vehicle control, positive control like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Data Acquisition: Measure the luminescence signal using a plate reader. A decrease in signal indicates a reduction in cell viability.
Protocol 2: Primary HTS for Kinase Inhibition using a TR-FRET Assay
This protocol outlines a target-based screen for inhibitors of a specific protein kinase.[5][26][27]
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, its substrate (a peptide or protein), and ATP.
-
Compound Addition: Dispense the library compounds into a 384-well plate.
-
Kinase Reaction: Add the kinase reaction mix to the wells to initiate the phosphorylation reaction. Incubate for a specified time at room temperature.
-
Detection: Add a detection mix containing a lanthanide-labeled antibody that recognizes the phosphorylated substrate and an acceptor-labeled antibody.
-
Incubation: Incubate to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates inhibition of the kinase.
Caption: Workflow for a TR-FRET based kinase inhibitor screen.
Conclusion: A Roadmap for Discovery
The biological activity screening of a novel compound library, such as one derived from this compound, is a multifaceted endeavor that demands a strategic and technologically informed approach. By employing a well-designed screening cascade, leveraging a comparative understanding of available HTS technologies, and committing to rigorous hit validation, researchers can systematically unlock the therapeutic potential hidden within novel chemical matter. This guide provides a robust framework for this journey, empowering scientists to navigate the complexities of modern drug discovery and, ultimately, to identify the next generation of innovative medicines.
References
Sources
- 1. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. berthold.com [berthold.com]
- 11. revvity.com [revvity.com]
- 12. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 13. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. revvity.com [revvity.com]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. news-medical.net [news-medical.net]
- 18. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 19. berthold.com [berthold.com]
- 20. berthold.com [berthold.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Small-molecule discovery through DNA-encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Small-molecule discovery through DNA-encoded libraries. | Broad Institute [broadinstitute.org]
- 24. researchgate.net [researchgate.net]
- 25. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. d-nb.info [d-nb.info]
- 29. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Flux assays in high throughput screening of ion channels in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 32. eurekaselect.com [eurekaselect.com]
- 33. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 34. High-throughput screening (HTS) of anticancer drug efficacy on a micropillar/microwell chip platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. bpsbioscience.com [bpsbioscience.com]
- 36. DELFIA Time-Resolved Fluorescence Assays | Revvity [revvity.com]
- 37. High throughput screening for orphan and liganded GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. reactionbiology.com [reactionbiology.com]
- 39. bmglabtech.com [bmglabtech.com]
- 40. bmglabtech.com [bmglabtech.com]
- 41. resources.revvity.com [resources.revvity.com]
- 42. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 43. Cost-Efficient Ion Channel High-Throughput Screening [metrionbiosciences.com]
- 44. criver.com [criver.com]
- 45. emeraldcloudlab.com [emeraldcloudlab.com]
- 46. revvity.com [revvity.com]
- 47. resources.revvity.com [resources.revvity.com]
- 48. researchgate.net [researchgate.net]
- 49. researchgate.net [researchgate.net]
- 50. pnas.org [pnas.org]
Navigating the Unexplored Chemical Space: A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydro-1H-isochromen-4-amine Analogs
Introduction: Unveiling the Potential of a Privileged Scaffold
Rationale for Target Selection: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Their dysregulation is linked to depression, Parkinson's disease, and Alzheimer's disease.[1] The 3,4-dihydro-1H-isochromen-4-amine scaffold bears structural resemblance to known MAO inhibitors, which often feature an aromatic ring system and an amino group. This structural alert, coupled with the "privileged" nature of the isochroman framework in medicinal chemistry, provides a strong rationale for investigating this compound class as potential MAO inhibitors.[2]
General Workflow for SAR Studies
A systematic exploration of the SAR for this scaffold would involve the synthesis of a focused library of analogs and their subsequent biological evaluation. The general workflow for such a study is depicted below.
Caption: General workflow for the SAR study of 3,4-dihydro-1H-isochromen-4-amine analogs.
Proposed Synthetic Strategies and Analog Design
A versatile synthetic route is crucial for generating a diverse library of analogs. A plausible approach would commence with a substituted 2-phenylethanol, which can be cyclized to the corresponding isochromanone. Subsequent functional group manipulations would yield the desired 4-amino analogs.
Caption: A proposed synthetic pathway to 3,4-dihydro-1H-isochromen-4-amine analogs.
To explore the SAR, systematic modifications at key positions are proposed. The following table outlines a hypothetical library of analogs designed to probe the influence of various substituents on MAO inhibitory activity.
| Compound ID | R1 | R2 | R3 | R4 | Rationale for Modification |
| Parent | Br | H | H | H | Starting point for comparison. |
| A1 | H | H | H | H | Assess the effect of the bromo substituent. |
| A2 | Cl | H | H | H | Evaluate the impact of a different halogen. |
| A3 | F | H | H | H | Explore the effect of a smaller, more electronegative halogen. |
| A4 | OMe | H | H | H | Investigate the influence of an electron-donating group. |
| A5 | NO2 | H | H | H | Examine the effect of a strong electron-withdrawing group. |
| B1 | Br | Me | H | H | Probe the effect of substitution on the aromatic ring. |
| B2 | Br | H | Me | H | Assess the impact of substitution on the amine. |
| B3 | Br | H | H | Me | Investigate the effect of substitution at the benzylic position. |
| C1 | Br | H | Ac | H | Explore the impact of N-acylation. |
| C2 | Br | H | Bn | H | Examine the effect of a bulky N-benzyl group. |
Experimental Protocols
General Procedure for the Synthesis of 3,4-Dihydro-1H-isochromen-4-amine Analogs
-
Step 1: Synthesis of Substituted 3,4-Dihydro-1H-isochromen-1-ones. To a solution of the appropriately substituted 2-phenylethanol in a suitable solvent (e.g., toluene), add a dehydrating agent (e.g., para-toluenesulfonic acid). Reflux the mixture with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Oximation. To a solution of the isochromanone from Step 1 in ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Reflux the mixture for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. Collect the precipitated oxime by filtration and wash with water.
-
Step 3: Reduction of the Oxime. To a suspension of the oxime from Step 2 in a suitable solvent (e.g., ethanol), add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude amine by column chromatography to afford the desired 3,4-dihydro-1H-isochromen-4-amine analog.
In Vitro MAO-A and MAO-B Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and their respective substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B) are commercially available. Prepare stock solutions of enzymes and substrates in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Inhibitor Preparation: Dissolve the synthesized analogs in DMSO to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations for IC50 determination.
-
Assay Procedure: In a 96-well plate, add the enzyme solution, the inhibitor solution (or DMSO for control), and pre-incubate at 37 °C for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.
-
Detection: The product of the MAO-catalyzed reaction can be detected fluorometrically or spectrophotometrically. For example, the deamination of kynuramine by MAO-A produces 4-hydroxyquinoline, which is fluorescent.
-
Data Analysis: Measure the fluorescence or absorbance at appropriate wavelengths. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Interpretation and Lead Optimization
The IC50 values obtained for the synthesized analogs against both MAO-A and MAO-B will allow for a comprehensive SAR analysis.
-
Influence of Aromatic Substitution (R1 and R2): The nature, position, and electronic properties of substituents on the benzene ring will provide insights into the binding pocket of the enzyme. For instance, electron-withdrawing or electron-donating groups at specific positions may enhance or diminish activity and selectivity.
-
Role of the Amine Group (R3): Modifications to the 4-amino group will probe its importance in enzyme-inhibitor interactions. N-alkylation or N-acylation could affect the pKa of the amine and its ability to form hydrogen bonds within the active site.
-
Impact of the Dihydropyran Ring (R4): Substitution on the dihydropyran ring can influence the overall conformation of the molecule and its fit within the enzyme's binding site.
Based on the initial SAR findings, a lead compound with potent and selective MAO inhibition will be identified. Further optimization would involve fine-tuning the substituents to improve potency, selectivity, and pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. Molecular modeling and docking studies can be employed to visualize the binding mode of the inhibitors and guide the rational design of next-generation analogs.
Conclusion and Future Perspectives
While the specific SAR of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride analogs remains to be fully elucidated, the 3,4-dihydro-1H-isochromen-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly MAO inhibitors. The proposed systematic approach of analog synthesis, biological evaluation, and data-driven lead optimization provides a robust framework for unlocking the therapeutic potential of this underexplored chemical class. Future studies should focus on expanding the analog library, exploring a wider range of biological targets, and conducting in vivo efficacy studies to validate the therapeutic potential of the most promising candidates.
References
-
Elkamhawy, A., et al. (2021). Design and synthesis of novel 3,4-dihydrocoumarins as potent and selective monoamine oxidase-B inhibitors with the neuroprotection against Parkinson's disease. Bioorganic Chemistry, 109, 104685. [Link]
-
Patil, P. O., et al. (2021). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 833-845. [Link]
-
Finberg, M. B., & Rabey, J. M. (2016). Monoamine oxidase inhibitors. In Handbook of clinical neurology (Vol. 139, pp. 293-309). Elsevier. [Link]
Sources
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Profiling of Novel 6-Bromo-3,4-dihydro-1H-isochromen-4-amine Derivatives: A Comparative Approach
This guide provides a comprehensive framework for the in-depth in vitro characterization of novel compounds derived from the 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride scaffold. Recognizing the therapeutic potential inherent in the isochroman core, this document outlines a strategic, multi-tiered approach to elucidating the mechanism of action and establishing a competitive profile for these new chemical entities (NCEs).[1] We will focus on a highly probable target for this class of compounds—monoamine oxidases (MAOs)—and detail the requisite experimental workflows, from initial enzyme inhibition screening to secondary cell-based functional assays.
The isochroman moiety is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including effects on the central nervous system (CNS), antimicrobial properties, and anti-inflammatory potential.[1] The presence of a primary amine on the dihydro-isochromen backbone strongly suggests a potential interaction with targets that recognize monoamine neurotransmitters, making MAO enzymes a logical and compelling primary target for investigation.[2][3]
Part 1: Primary Target Screening - Monoamine Oxidase Inhibition
Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters, and their inhibition is a validated therapeutic strategy for depression, anxiety, and neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[2] MAOs exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[2] Therefore, the initial step is to determine if the novel compounds inhibit one or both isoforms and to quantify their potency.
Comparative Compounds:
To contextualize the performance of our novel derivatives (designated herein as ISCRM-Br-001 ), we will compare them against well-characterized, clinically relevant MAO inhibitors:
-
Clorgyline: A selective and irreversible inhibitor of MAO-A.
-
Selegiline (L-deprenyl): A selective and irreversible inhibitor of MAO-B at low concentrations.
-
Tranylcypromine: A non-selective, irreversible MAO inhibitor.
-
Moclobemide: A reversible inhibitor of MAO-A (RIMA).
Experimental Workflow: MAO Inhibition Assay
The following workflow outlines the process for determining the inhibitory potential of the novel compounds against both MAO-A and MAO-B.
Caption: Workflow for MAO Inhibition Screening.
Detailed Protocol: MAO-Glo™ Assay
This protocol is adapted for a high-throughput, luminescence-based assay, such as the MAO-Glo™ kit from Promega, which provides a robust method for determining inhibitor potency.[4]
-
Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes, the luminogenic substrate, and Luciferin Detection Reagent according to the manufacturer's instructions.
-
Compound Plating: In a white, opaque 96-well plate, serially dilute ISCRM-Br-001 and reference inhibitors (Clorgyline, Selegiline) in buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).
-
Enzyme Addition: Add 25 µL of MAO-A or MAO-B enzyme solution to each well. Include control wells with enzyme and buffer only (100% activity) and wells with a potent inhibitor for background signal.
-
Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzymes.
-
Substrate Addition: Add 25 µL of the MAO substrate solution to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Signal Detection: Add 50 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the light-generating signal.
-
Data Acquisition: After a 20-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Data Presentation: Comparative MAO Inhibition
The results should be summarized in a clear, comparative table.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| ISCRM-Br-001 | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline | 0.8 ± 0.1 | 1,200 ± 150 | 1500 |
| Selegiline | 950 ± 110 | 15 ± 2.5 | 0.016 |
| Tranylcypromine | 220 ± 30 | 180 ± 25 | 1.22 |
Note: Values for reference compounds are representative and should be determined concurrently with the test compound.
Part 2: Secondary Assays - Cellular Effects and Neuroprotection
Following the identification of potent MAO inhibitors, it is crucial to assess their effects in a cellular context. These assays provide insights into cell permeability, potential cytotoxicity, and functional outcomes relevant to neurodegenerative diseases.[5][6]
Rationale for Assay Selection:
-
Cytotoxicity Assay (MTT/LDH): A fundamental screen to ensure that the observed activity is not due to cell death. This is a critical self-validating step for any cell-based assay.[7]
-
Neurite Outgrowth Assay: Provides a functional measure of a compound's ability to promote neuronal health and connectivity, a desirable trait for neuroprotective agents.[5]
-
Neuroprotection Assay (Oxidative Stress Model): MAO-B activity can contribute to oxidative stress through the generation of reactive oxygen species (ROS). This assay tests if a selective MAO-B inhibitor can protect neurons from an oxidative insult.
Experimental Workflow: Cellular Assay Cascade
Caption: Cellular assay cascade for functional characterization.
Detailed Protocol: Neuroprotection Against Oxidative Stress
This protocol uses the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research.
-
Cell Culture: Culture SH-SY5Y cells in complete medium until they reach 80% confluency.
-
Cell Plating: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of ISCRM-Br-001 and Selegiline (determined from the cytotoxicity assay) for 24 hours.
-
Induce Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except the vehicle control.
-
Incubation: Incubate for another 24 hours.
-
Assess Viability: Measure cell viability using an MTT assay. Add MTT reagent to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Data Presentation: Comparative Neuroprotective Effects
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 45 ± 4.1 |
| H₂O₂ + ISCRM-Br-001 | 1 | Experimental Value |
| H₂O₂ + ISCRM-Br-001 | 10 | Experimental Value |
| H₂O₂ + Selegiline | 1 | 68 ± 3.8 |
| H₂O₂ + Selegiline | 10 | 85 ± 4.5 |
Part 3: Mechanistic Insights - Understanding the Inhibition
To further characterize the interaction of lead compounds with their target, determining the mode of inhibition (e.g., reversible, irreversible, competitive) is essential.[8] This information is critical for drug development and predicting in vivo effects.
Proposed Mechanism: MAO Inhibition Pathway
Caption: Mechanism of MAO inhibition by a novel compound.
Protocol: Reversibility of Inhibition Assay
-
High-Concentration Incubation: Incubate the MAO enzyme (A or B) with a high concentration (e.g., 100x IC₅₀) of ISCRM-Br-001 or a control inhibitor for 30 minutes.
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer. This reduces the inhibitor concentration to its IC₅₀ level.
-
Activity Measurement: Immediately measure the enzymatic activity using the MAO-Glo™ protocol.
-
Analysis:
Conclusion
This guide presents a logical and robust strategy for the comprehensive in vitro evaluation of novel compounds derived from this compound. By focusing on a probable biological target, MAO, and employing a tiered approach of primary screening, secondary cellular assays, and mechanistic studies, researchers can efficiently build a detailed profile of their compounds. The comparative framework, using established drugs as benchmarks, is essential for contextualizing the data and identifying promising candidates for further preclinical development. This systematic process ensures scientific rigor and provides the critical data needed to advance novel chemical entities toward therapeutic applications.
References
-
Cell-based Assays. MD Biosciences. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Cell death assays for neurodegenerative disease drug discovery. PMC - NIH. [Link]
-
Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi. PMC - PubMed Central. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
-
Synthesis and in vitro Evaluation of 2-heteroarylidene-1-tetralone Derivatives as Monoamine Oxidase Inhibitors. MDPI. [Link]
-
Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Publishing. [Link]
-
Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC. [Link]
-
CNS Cell based Assay Services. Creative Biolabs. [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
Neuroscience Assays. RayBiotech. [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]
-
Research progress in biological activities of isochroman derivatives. PubMed. [Link]
Sources
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. mdbneuro.com [mdbneuro.com]
- 6. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to the Synthesis of 6-Bromo-N-benzyl-1,2,3,4-tetrahydroisoquinoline: A Validation of Routes from 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
This guide provides a comprehensive comparison of synthetic routes to the target molecule, 6-Bromo-N-benzyl-1,2,3,4-tetrahydroisoquinoline, a representative of the biologically significant class of 1,2,3,4-tetrahydroisoquinoline (THIQ) compounds.[1][2][3][4][5][6] The THIQ scaffold is a common feature in a variety of natural products and synthetic molecules with a broad range of biological activities, including antitumor and antimicrobial properties.[4][6] The focus of this guide is to validate a synthetic pathway starting from 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride and compare it with established alternative methods, namely the Pictet-Spengler and Bischler-Napieralski reactions. This analysis is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on synthetic strategies for this important class of molecules.
The Target Molecule: 6-Bromo-N-benzyl-1,2,3,4-tetrahydroisoquinoline
The selected target molecule, 6-Bromo-N-benzyl-1,2,3,4-tetrahydroisoquinoline, serves as a practical example for evaluating different synthetic approaches. The bromine atom at the 6-position provides a handle for further functionalization, a common strategy in medicinal chemistry for optimizing the pharmacological properties of a lead compound. The N-benzyl group is a frequently introduced substituent to explore the structure-activity relationship (SAR) of the THIQ core.
Primary Synthetic Route: Reductive Amination from this compound
This proposed route utilizes a direct approach starting from the readily available this compound.[7][8] The key transformation involves a reductive amination reaction between the primary amine of the starting material and benzaldehyde to introduce the N-benzyl group.
Workflow of the Primary Synthetic Route
Caption: Primary synthetic route to the target molecule.
Experimental Protocol
Step 1: Synthesis of 6-Bromo-N-benzyl-3,4-dihydro-1H-isochromen-4-amine
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq) and stir for 10 minutes.
-
Add benzaldehyde (1.05 eq) and stir for an additional 30 minutes at the same temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-Bromo-N-benzyl-3,4-dihydro-1H-isochromen-4-amine.
Note: The subsequent conversion of the isochromenamine core to the tetrahydroisoquinoline is a non-trivial step and represents a key challenge in this proposed route. While not directly found in the initial search, this guide will focus on comparing the synthesis of the N-benzylated precursor with alternative routes to the final target.
Alternative Synthetic Routes
Established and versatile methods for the synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold provide strong alternatives to the primary route.
Alternative Route 1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and widely used method for constructing the tetrahydroisoquinoline ring system.[5] It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization.
Workflow of the Pictet-Spengler Route
Caption: Pictet-Spengler synthesis of the target molecule.
Experimental Protocol (Adapted from general procedures)
A multi-step synthesis starting from 3-bromophenethylamine.[9]
-
Amidation: React 3-bromophenethylamine with methyl chloroformate to yield methyl (3-bromophenethyl)carbamate.
-
Cyclization: Treat the carbamate with 2-oxoacetic acid and concentrated sulfuric acid in a solvent like tetrahydrofuran to form 6-bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
-
Hydrolysis and Decarboxylation: Hydrolyze the ester and carboxyl groups with sulfuric acid to obtain 6-bromo-1,2,3,4-tetrahydroisoquinoline.
-
N-Benzylation: Perform a reductive amination with benzaldehyde and a suitable reducing agent like sodium triacetoxyborohydride to yield the final target molecule.
Alternative Route 2: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can then be reduced to the desired tetrahydroisoquinolines.[5][6] This method involves the cyclization of an N-acyl-β-phenylethylamine.
Workflow of the Bischler-Napieralski Route
Sources
- 1. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 3. ijstr.org [ijstr.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-BROMO-3,4-DIHYDRO-1H-ISOCHROMEN-4-AMINE CAS#: [amp.chemicalbook.com]
- 8. 676134-73-9|this compound|Shanghai Scochem Technology Co., Ltd [scochem.com]
- 9. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
The Definitive Guide to the Structural Elucidation of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine Hydrochloride and Its Derivatives: A Comparative Analysis
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a senior application scientist's perspective on the structural characterization of the chiral synthetic building block, 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride. While the primary focus is on the gold-standard technique of single-crystal X-ray crystallography, we will provide a comprehensive comparison with alternative analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended to serve as a practical guide, grounded in scientific expertise, to aid researchers in making informed decisions for the structural elucidation of this and related classes of compounds.
Introduction: The Significance of Structural Clarity
The pharmacological and material properties of a chiral amine hydrochloride, such as this compound, are intrinsically linked to its stereochemistry and solid-state packing. An unambiguous understanding of its atomic arrangement is crucial for several reasons:
-
Drug Design and Development: Understanding the precise conformation and stereochemistry is fundamental for designing molecules that fit specifically into biological targets.
-
Polymorphism: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its solubility, bioavailability, and stability.
-
Intellectual Property: A well-defined crystal structure is a cornerstone of robust patent protection.
This guide will walk through the experimental workflow for determining the crystal structure of our target compound, explain the rationale behind key procedural steps, and objectively compare this technique with other powerful analytical tools.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. The process involves the diffraction of X-rays by the electron clouds of the atoms in a crystal, producing a unique diffraction pattern from which the atomic arrangement can be deduced.
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process requiring precision and an understanding of the underlying principles.
Step 1: Synthesis and Purification
The synthesis of this compound can be achieved through established synthetic routes for related tetrahydroisoquinolines, often involving a multi-step sequence starting from a suitable brominated precursor. A generalized synthetic approach is outlined in a patent for a related compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which starts from 3-bromophenylacetonitrile[1]. It is imperative that the final product is of high purity (typically >98%) as impurities can significantly hinder crystallization.
Step 2: Crystallization of the Amine Hydrochloride
Obtaining diffraction-quality single crystals is often the most challenging step. For amine hydrochlorides, several strategies can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the compound's solution can induce crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.
The choice of solvent is critical and often determined empirically. Protic solvents are generally good candidates for dissolving hydrochloride salts[2].
Step 3: X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. For small molecules, data is typically collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Step 4: Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections. This data is then used to solve the "phase problem," a central challenge in crystallography, to generate an initial electron density map[3]. Direct methods are commonly employed for small molecules to overcome this hurdle.
Step 5: Structure Refinement
The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors[4][5][6].
Diagram: X-ray Crystallography Workflow
Caption: A generalized workflow for single-crystal X-ray crystallography.
Part 2: A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary and sometimes more readily obtainable information, particularly in the solution state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of atomic nuclei (typically ¹H and ¹³C).
Key Insights from NMR:
-
Connectivity: 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish the bonding framework of the molecule.
-
Diastereotopic Protons: The presence of a chiral center at C4 in 6-Bromo-3,4-dihydro-1H-isochromen-4-amine would render the adjacent methylene protons diastereotopic, leading to distinct signals in the ¹H NMR spectrum.
-
Solution-State Conformation: NMR can provide insights into the molecule's conformation in solution through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Crystalline Solid | Solution |
| Information | 3D atomic coordinates, bond lengths, angles, crystal packing | Connectivity, solution conformation, dynamic processes |
| Resolution | Atomic | Atomic (for connectivity), lower for conformation |
| Throughput | Lower (crystallization can be a bottleneck) | Higher |
| Absolute Stereochemistry | Can be determined (with a heavy atom like Br) | Often requires chiral derivatizing agents or comparison to standards |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Key Insights from MS:
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can confirm the elemental formula of the synthesized compound.
-
Isotopic Pattern of Bromine: A key feature for this compound would be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units[7].
-
Fragmentation Pattern: Analysis of the fragmentation pattern can provide clues about the molecule's structure.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Sample Phase | Crystalline Solid | Gas/Solution (depending on ionization source) |
| Information | 3D atomic structure | Molecular weight, elemental formula, fragmentation |
| Structural Detail | High (atomic arrangement) | Low (connectivity inferred from fragments) |
| Chirality | Provides absolute stereochemistry | Generally does not distinguish enantiomers |
| Sensitivity | Requires single crystals | High (can analyze very small amounts) |
Diagram: Interplay of Analytical Techniques
Caption: The complementary nature of X-ray, NMR, and MS for structural elucidation.
Conclusion: An Integrated Approach to Structural Characterization
For a comprehensive understanding of derivatives of this compound, a multi-faceted analytical approach is recommended. While X-ray crystallography provides the unambiguous solid-state structure, NMR spectroscopy offers invaluable insights into the molecule's behavior in solution, and mass spectrometry serves as a rapid and sensitive tool for confirming its identity and elemental composition. The choice of techniques will ultimately depend on the specific research question, but the integration of these methods provides a self-validating system for the unequivocal structural characterization of novel chemical entities.
References
- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
-
Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. (2023). Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]
-
Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. (2025). Molbank. Retrieved from [Link]
-
Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. (2015). Russian Journal of Organic Chemistry. Retrieved from [Link]
-
Crystal structure of (R)-6'-bromo-3,3-dimethyl-3',4'-di-hydro-2'H-spiro-[cyclo-hexane-1,3'-1,2,4-benzo-thia-diazine] 1',1'-dioxide. (2014). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Refinement of crystal structures. (n.d.). Oxford Academic. Retrieved from [Link]
-
Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. (2025). Journal of the American Chemical Society. Retrieved from [Link]
-
The crystal structure of (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate, C11H16BrNO5. (2022). Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
-
6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
1-Aminomethyl-6-bromo-3-phenyl-isochroman-5-ol; hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Structure Refinement. (n.d.). The University of Oklahoma. Retrieved from [Link]
-
The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024). Molbank. Retrieved from [Link]
-
3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. (2021). ACS Omega. Retrieved from [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.
- Crystallization of hydrohalides of pharmaceutical compounds. (n.d.). Google Patents.
-
Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. (n.d.). Molecules. Retrieved from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved from [Link]
-
A beginner's guide to X-ray data processing. (2021). The Biochemist. Retrieved from [Link]
Sources
- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. guidechem.com [guidechem.com]
- 4. 6-BROMO-3,4-DIHYDRO-1H-ISOCHROMEN-4-AMINE CAS#: [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Aminomethyl-6-bromo-3-phenyl-isochroman-5-ol; hydrochloride | C16H16BrNO2 | CID 15711869 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Novelty of Scaffolds Derived from 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics that can overcome existing limitations such as resistance and off-target effects. The novelty of a chemical scaffold is a key determinant of its potential to yield intellectual property and to interact with biological targets in new ways. This guide provides a comprehensive framework for assessing the novelty of chemical scaffolds, using the versatile starting material, 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride, as a practical case study. We will delve into the strategic considerations, experimental workflows, and data interpretation required to validate the uniqueness and therapeutic potential of new molecular architectures.
The Strategic Importance of the Isochroman Core
The selected starting material, this compound, is not merely a random chemical entity. Its structure is strategically poised for extensive diversification, making it an excellent starting point for a scaffold generation program.
-
The 3,4-dihydro-1H-isochromen Core: This heterocyclic motif is a known "privileged scaffold," appearing in numerous biologically active compounds and natural products. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, which can pre-organize appended functional groups for optimal interaction with protein targets.
-
Orthogonal Chemical Handles: The molecule possesses two key, orthogonally reactive sites:
-
An aromatic bromine atom at the C6 position, ideal for C-C and C-N bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of vectors pointing into solvent-exposed regions of a target binding site.
-
A primary amine at the C4 position, which serves as a nucleophile for reactions like amide bond formation, reductive amination, and sulfonylation. This enables modification of a different region of the molecule, exploring alternative interactions.
-
The hydrochloride salt form is a practical consideration, enhancing the compound's stability and aqueous solubility for handling and reaction setup.
Workflow for Scaffold Novelty Assessment
A robust assessment of novelty requires a multi-pronged approach, integrating computational analysis with synthetic chemistry and biological screening. The goal is to determine if the newly created scaffolds are truly unique in the vast landscape of known chemical structures and if they occupy a potentially fruitful region of biological activity space.
Caption: Workflow for assessing the novelty and potential of new chemical scaffolds.
PART I: Computational Novelty Assessment
Before committing to resource-intensive synthesis, a thorough in silico analysis is crucial. This step aims to quantify the structural uniqueness of the designed scaffolds compared to the known chemical universe.
Protocol 1: Virtual Library Enumeration and Similarity Searching
Objective: To generate a virtual library of derivatives and assess their structural similarity against known compounds in public and commercial databases.
Methodology:
-
Scaffold Enumeration:
-
Use a chemical sketching tool (e.g., ChemDraw, MarvinSketch) to draw the parent scaffold: 6-Bromo-3,4-dihydro-1H-isochromen-4-amine.
-
Define reaction sites: the primary amine and the aromatic bromine.
-
Select two sets of building blocks:
-
For Amidation (Amine): A diverse set of 100 commercially available carboxylic acids with varying properties (e.g., aliphatic, aromatic, heterocyclic, acidic, basic).
-
For Suzuki Coupling (Bromine): A diverse set of 100 commercially available boronic acids and esters.
-
-
Use a library enumeration tool (e.g., StarDrop, MOE, RDKit) to computationally react the parent scaffold with these building blocks, creating a virtual library of 10,000 compounds (100 x 100).
-
-
Database Selection:
-
Choose comprehensive databases for comparison. A good combination includes:
-
PubChem: A massive public repository of chemical substances and their activities.
-
ZINC20: A database of commercially available compounds for virtual screening.
-
SciFinder-n or Reaxys: Curated databases of chemical literature and patents (requires subscription).
-
-
-
Similarity Calculation:
-
For each virtually generated compound, calculate the Tanimoto similarity coefficient against the selected databases. This metric, based on 2D molecular fingerprints (e.g., ECFP4), quantifies structural similarity on a scale from 0 (completely dissimilar) to 1 (identical).
-
Interpretation: A Tanimoto similarity score of < 0.85 to the nearest neighbor in a large database is often considered indicative of significant structural novelty.
-
Data Summary: Virtual Novelty Assessment
The results of this analysis can be summarized to guide the selection of compounds for synthesis.
| Virtual Compound ID | Nearest Neighbor (PubChem CID) | Tanimoto Similarity (ECFP4) | Predicted cLogP | Predicted TPSA (Ų) | Decision |
| ISO-A01-B01 | 12345678 | 0.92 | 3.1 | 75.2 | Low Novelty |
| ISO-A15-B27 | 98765432 | 0.78 | 4.5 | 98.6 | High Novelty - Synthesize |
| ISO-A42-B11 | 55544332 | 0.81 | 2.8 | 110.1 | High Novelty - Synthesize |
| ISO-A88-B53 | 11223344 | 0.89 | 5.2 | 65.4 | Borderline - Deprioritize |
Data is hypothetical for illustrative purposes.
PART II: Synthesis and Characterization
The next phase involves the chemical synthesis of a representative subset of the most novel scaffolds identified in silico. Parallel synthesis techniques are highly effective for this purpose.
Protocol 2: Representative Parallel Synthesis via Amidation and Suzuki Coupling
Objective: To efficiently synthesize a small library (e.g., 12-24 compounds) of the target scaffolds to confirm their accessibility and provide material for biological screening.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride. As a specialized chemical used in advanced research and drug development, its unique structure necessitates a rigorous and informed approach to waste management. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is designed for researchers, scientists, and laboratory managers who handle this and structurally similar compounds.
Section 1: Core Principles & Hazard Characterization
Before any disposal protocol is initiated, a thorough understanding of the compound's chemical nature and associated hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile by analyzing its structural components: a halogenated organic molecule and an amine hydrochloride salt. This chemical classification is the cornerstone of its disposal plan.
1.1. Inferred Hazard Profile
The presence of a bromine atom classifies this compound as a halogenated organic substance .[1][2][3] Halogenated wastes require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts.[4] The amine hydrochloride group suggests potential for irritation and toxicity. A structurally related compound, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, provides a reliable surrogate for hazard assessment.[5]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Rationale & Implication for Disposal |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[5] | Accidental ingestion must be avoided. Waste containers must be securely sealed to prevent access and accidental exposure. | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[5] | Direct skin contact must be prevented through appropriate gloves and lab coats. Contaminated PPE must be disposed of as hazardous waste. | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation[5] | Chemical safety goggles or a face shield are mandatory to prevent splashes to the eyes during handling and waste consolidation. | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation[5] | All handling and disposal activities must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols. |
1.2. Regulatory Imperative
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] It is illegal and unsafe to dispose of this chemical down the sanitary sewer or in regular trash.[7] Academic and research laboratories may operate under the flexible Subpart K regulations, which still mandate that hazardous waste determinations be made by trained professionals and that waste be managed safely.[8][9][10]
Section 2: Personal Protective Equipment (PPE) & Safety First
A proactive safety posture is non-negotiable. The following PPE is mandatory when handling this compound in any form, including its waste products.
| PPE Item | Specification | Causality and Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Mandatory. Protects against splashes of solutions or aerosolized powder, preventing serious eye irritation.[1][11] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Mandatory. Creates a barrier to prevent skin contact, which can cause irritation or potential absorption.[1][11] |
| Body Protection | A buttoned laboratory coat. | Mandatory. Protects against contamination of personal clothing and minimizes skin exposure.[1][11] |
| Respiratory Protection | Work performed in a certified chemical fume hood. | Mandatory. Minimizes the inhalation of dust from the solid compound or vapors from its solutions, preventing respiratory tract irritation.[1][11] |
Section 3: The Disposal Protocol: A Step-by-Step Methodology
The primary disposal strategy for this compound is collection for off-site destruction via incineration by a licensed hazardous waste management company. This protocol ensures safe and compliant collection at the point of generation.
Objective: To safely collect and segregate waste containing this compound for professional disposal.
Materials:
-
Waste containing this compound (solid, solution, or contaminated materials like gloves or weigh paper).
-
Designated "Halogenated Organic Waste" container (must be chemically compatible, e.g., HDPE or glass, with a screw-top cap).
-
Hazardous Waste Label.
-
Secondary containment bin.
Step 1: Waste Segregation
-
Action: Designate a specific waste stream for this compound. Under no circumstances should this waste be mixed with non-halogenated organic waste.[1][3][12]
-
Rationale: Halogenated compounds require higher incineration temperatures for complete destruction and to prevent the formation of dioxins and other persistent organic pollutants.[4] Mixing waste streams complicates the disposal process, significantly increases costs, and can create regulatory violations.[2]
Step 2: Waste Collection & Containerization
-
For Solid Waste: Carefully transfer the powder into the designated "Halogenated Organic Waste" container inside a chemical fume hood. Minimize the generation of dust.
-
For Liquid Waste (Solutions): Pour the solution carefully into the designated liquid waste container. Use a funnel to prevent spills.
-
For Contaminated Materials: Place lightly contaminated items such as gloves, weigh boats, and absorbent pads into a sealed plastic bag and then into the solid waste container.
-
Rationale: Proper containerization prevents leaks and vapor release. The container must be kept closed at all times except when actively adding waste.[2][12] This is an OSHA and EPA requirement to minimize exposure and prevent spills.
Step 3: Labeling
-
Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
The label must include, at a minimum:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "this compound" and any other chemical constituents in the container, with percentages.[2][3] Do not use abbreviations.
-
The applicable hazard characteristics (e.g., "Toxic," "Irritant").[2]
-
The name of the principal investigator or laboratory contact.
-
-
Rationale: Accurate labeling is a legal requirement and is critical for the safety of all personnel who will handle the container, from lab staff to the final disposal technicians. It ensures the waste is managed correctly throughout its lifecycle.
Step 4: Accumulation & Storage
-
Action: Store the sealed waste container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory.[2] The container must be placed within a larger, chemically resistant secondary containment bin.
-
Rationale: The SAA is a federally regulated location for short-term waste storage. Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill and environmental contamination.
Step 5: Arranging Final Disposal
-
Action: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a collection by a licensed hazardous waste disposal vendor.
-
Rationale: Only certified professionals are permitted to transport and dispose of hazardous waste.[13] They have the equipment and expertise to handle these materials according to strict federal and state regulations.
Section 4: Emergency Procedures: Spill Management
Small Spills (contained within a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a sealable bag or container.
-
Wipe the area clean with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Label the container as "Spill Debris containing this compound" and dispose of it in the "Halogenated Organic Waste" stream.[2]
Large Spills (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert nearby personnel and the laboratory supervisor.
-
Activate the fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
Call your institution's emergency number and the EHS department.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so as part of an emergency response team.[12]
Section 5: Visualized Disposal Workflow
The following diagram illustrates the critical decision-making and procedural flow for the proper management of this chemical waste.
Caption: Decision workflow for segregating and disposing of chemical waste.
References
-
EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. [Link]
-
Managing Hazardous Waste at Academic Laboratories Rulemaking. (2008). US EPA. [Link]
-
New EPA rule to improve environmental performance of academic labs. FMLink. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). US EPA. [Link]
-
Halogenated Solvents in Laboratories. Temple University Campus Operations. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Complying with OSHA's Hazardous Waste Standards. (2008). Facilities Management Insights. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Disposing Amine Waste. Technology Catalogue. [Link]
-
6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. PubChem. [Link]
Sources
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. ptb.de [ptb.de]
- 5. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C9H11BrClNO | CID 45792217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
Essential Safety and Handling Guide for 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride
This guide provides indispensable safety protocols and logistical information for the handling and disposal of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers a procedural framework grounded in established safety principles to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
This compound is a halogenated amine derivative. While a comprehensive toxicological profile for this specific compound is not widely published, the available data indicates that it should be handled with caution. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].
The presence of a bromine atom and an amine hydrochloride functional group necessitates careful handling to avoid exposure and ensure chemical stability.
Summary of Hazards:
| Hazard Class | GHS Category | Description |
| Acute Toxicity, Oral | 4 | Harmful if swallowed[1]. |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[1]. |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation[1]. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation[1]. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum PPE requirements.
Table of Personal Protective Equipment (PPE):
| Body Part | Protection | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side-Shields and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against splashes. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing[2][3]. |
| Skin/Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving is recommended. Nitrile or neoprene gloves provide adequate protection against halogenated organic compounds[4][5]. Always inspect gloves for any signs of degradation or perforation before use. Consult the glove manufacturer's chemical resistance chart for specific breakthrough times if available. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect against splashes and fire hazards. Ensure the material is appropriate for the solvents being used in the procedure. |
| Respiratory | NIOSH-Approved Respirator | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure[4][6]. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used as a last line of defense[3]. |
| Feet | Closed-Toe Shoes | Substantial, closed-toe shoes made of a non-porous material are mandatory to protect against spills[4]. |
Operational and Handling Plan
A systematic approach to handling ensures that risks are minimized at every step. The following workflow provides a logical sequence for working with this compound.
Experimental Workflow Diagram:
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Don all required PPE as specified in the table above.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Prepare a spill kit containing appropriate absorbent materials for halogenated organic compounds.
-
-
Handling:
-
Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood to prevent inhalation of dust or vapors[4].
-
Use spark-proof tools and equipment, especially when working with flammable solvents.
-
When transferring the solid, use techniques that minimize dust generation.
-
Keep the container tightly closed when not in use[7].
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[8].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8].
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Caption: A workflow for the proper segregation and disposal of waste generated from handling the target compound.
Disposal Procedures:
-
Waste Segregation:
-
Due to the presence of bromine, all waste containing this compound must be segregated as halogenated organic waste [4][9]. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity[10][11].
-
Maintain separate, clearly labeled waste containers for solid and liquid halogenated waste.
-
-
Liquid Waste:
-
Solid Waste:
-
Dispose of any contaminated solid materials, such as gloves, weigh paper, and absorbent pads, in a designated container for halogenated solid waste.
-
-
Decontamination:
-
Decontaminate all glassware that has come into contact with the compound by rinsing with an appropriate solvent. The rinsate must be collected as halogenated liquid waste.
-
-
Final Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this compound or its waste down the drain[4].
-
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Organic Solvents. Cornell EHS.
- 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C9H11BrClNO. PubChem.
- Personal protective equipment for handling 1-Bromo-3-methylcyclohexane. Benchchem.
- 6-Bromo-3,4-dihydro-1H-isochromene | CAS#:182949-90-2. Chemsrc.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- SAFETY DATA SHEET. Enamine.
- Personal Protective Equipment for Laboratories. Environmental Health and Safety.
- Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth.
Sources
- 1. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C9H11BrClNO | CID 45792217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Bromo-3,4-dihydro-1H-isochromene | CAS#:182949-90-2 | Chemsrc [chemsrc.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
